Product packaging for 16-(R)-Iloprost-d4(Cat. No.:)

16-(R)-Iloprost-d4

Cat. No.: B1152219
M. Wt: 364.51
Attention: For research use only. Not for human or veterinary use.
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Description

16-(R)-Iloprost-d4 is a deuterium-labeled analog of Iloprost, a stable prostaglandin I2 (PGI2) analog renowned for its potent stimulation of soluble Guanylate Cyclase (sGC) . As a high-purity stable isotope, it is an essential internal standard for quantitative mass spectrometry, enabling precise pharmacokinetic profiling, metabolic stability studies, and biodistribution analysis of Iloprost in complex biological matrices. This allows researchers to obtain accurate data on drug absorption and metabolism without analytical interference. In research settings, this compound facilitates the detailed investigation of the prostacyclin signaling pathway. Its primary research value lies in its application across diverse disease models, including those for pulmonary hypertension, cardiovascular diseases, and renal pathologies . The mechanism of action involves its function as an sGC stimulator, leading to increased intracellular cyclic GMP (cGMP) levels . Elevated cGMP induces vasodilation, inhibits vascular smooth muscle proliferation, and exerts anti-inflammatory and anti-fibrotic effects, which are critical areas of study in vascular biology. Research with this compound extends to exploring therapeutic potential in digestive system disorders (e.g., ulcerative conditions and portal hypertension), liver and pancreatic diseases, and dermatological conditions . Furthermore, its role in neurological research is investigated for disorders such as Parkinson's disease and cognitive impairment, where vascular and inflammatory components are implicated . This compound is strictly for research purposes and is a vital tool for scientists aiming to decipher complex signaling mechanisms and develop novel therapeutic strategies.

Properties

Molecular Formula

C₂₂H₂₈D₄O₄

Molecular Weight

364.51

Synonyms

[3aS-[2E,3aα,4α(1E,3R*,4S*),5β,6aα]]- 5-[Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)-2(1H)-pentalenylidene]-Pentanoic Acid-d4; 

Origin of Product

United States

Foundational & Exploratory

16-(R)-Iloprost-d4 chemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 16-(R)-Iloprost-d4: Chemical Properties and Stability

Abstract

This compound is the deuterated form of 16-(R)-Iloprost, a stereoisomer of the synthetic prostacyclin (PGI2) analog, Iloprost.[1][2] As a stable, labeled internal standard, it is crucial for the accurate quantification of Iloprost in various biological matrices during preclinical and clinical research. This technical guide provides a comprehensive overview of the chemical properties, stability, and biological context of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms on the pentanoic acid side chain. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Analyte Name This compound[3]
Synonyms [3aS-[2E,3aα,4α(1E,3R,4S),5β,6aα]]- 5-[Hexahydro-5-hydroxy-4-(3-hydroxy-4-meth...[3]
Molecular Formula C₂₂D₄H₂₈O₄[3]
Molecular Weight 364.51 g/mol [1]
Accurate Mass 364.255 Da[3]
CAS Number 74843-13-3[1][2]
Physical State A solution in methyl acetate[2][4]
Purity ≥99% deuterated forms (d₁-d₄)[4]

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound.

  • Storage Conditions : For long-term storage, it is recommended to keep the compound as a solution in methyl acetate.

  • Shipping : The compound is typically shipped at room temperature within the continental US, though this may vary for other locations.[2][5][6]

  • Long-term Stability : When stored as recommended, this compound is stable for at least two years.[2]

Biological Activity and Mechanism of Action of Iloprost

This compound is intended for use as an internal standard and is not for human or veterinary use.[2] Its non-deuterated counterpart, Iloprost, is a potent synthetic analog of prostacyclin (PGI₂) used to treat conditions like pulmonary arterial hypertension (PAH).[1][7] Iloprost exerts its effects by binding to prostacyclin (IP) receptors, which are G protein-coupled receptors (GPCRs).[7] This binding initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[7]

The primary signaling pathway for Iloprost is as follows:

  • Receptor Binding : Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[7]

  • G Protein Activation : This binding activates the associated Gs protein.[8]

  • Adenylyl Cyclase Activation : The activated Gs protein stimulates adenylyl cyclase.[7]

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]

  • PKA Activation : The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[8]

  • Downstream Effects : PKA activation results in the phosphorylation of various downstream targets, leading to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[7][8]

Iloprost_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Space Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Vasodilation & Inhibition of Platelet Aggregation PKA->Effects Leads to

Caption: Iloprost signaling pathway via the IP receptor.

Experimental Protocols and Methodologies

As a deuterated standard, this compound is primarily used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4]

General Protocol for Quantification of Iloprost in a Biological Sample:

  • Sample Preparation :

    • A known amount of the internal standard, this compound, is spiked into the biological sample (e.g., plasma, urine).

    • The sample undergoes extraction, typically solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from matrix components.

    • The extracted sample is then concentrated and reconstituted in a suitable solvent for analysis.

  • LC-MS/MS Analysis :

    • The prepared sample is injected into an LC-MS/MS system.

    • Chromatographic separation is performed on a suitable column (e.g., C18) to separate Iloprost from other components.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Iloprost and this compound.

  • Data Analysis :

    • The peak areas of the analyte (Iloprost) and the internal standard (this compound) are measured.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

    • The concentration of Iloprost in the biological sample is then determined from this calibration curve.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification

Caption: General workflow for Iloprost quantification.

Conclusion

This compound is an indispensable tool for the bioanalytical quantification of Iloprost. Its well-defined chemical properties and high stability make it an ideal internal standard for demanding analytical methods. A thorough understanding of its characteristics, as well as the biological pathways of its non-deuterated analog, is essential for its effective application in pharmaceutical research and development. research and development.

References

An In-depth Technical Guide to the Synthesis and Purification of 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and purification of 16-(R)-Iloprost-d4, a deuterated isotopologue of the prostacyclin analog Iloprost. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical sciences.

Introduction

Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension, scleroderma, Raynaud's phenomenon, and ischemia. It is a potent vasodilator and inhibitor of platelet aggregation. Iloprost consists of a mixture of two diastereomers, 16-(R)-Iloprost and 16-(S)-Iloprost, with the 16-(S) isomer being the more pharmacologically active component. Deuterated standards, such as this compound, are crucial for quantitative bioanalytical studies, including pharmacokinetic and metabolic profiling, typically employed as internal standards in mass spectrometry-based assays. This guide outlines a plausible synthetic strategy and a robust purification protocol for this compound, based on established synthetic methodologies for prostaglandin analogs.

Synthesis of this compound

The total synthesis of this compound is a multi-step process that requires precise stereochemical control. The strategy presented here is based on the well-established Corey lactone approach, followed by key reactions to introduce the upper and lower side chains with the desired stereochemistry and the deuterium label. A plausible route for the introduction of the deuterium atoms is through the use of a deuterated reagent during the formation of the upper side chain.

Proposed Synthetic Scheme

The synthesis can be conceptually divided into three main stages:

  • Corey Lactone Modification: Preparation of a suitable bicyclic intermediate from the commercially available Corey lactone.

  • Lower Side Chain Installation: Introduction of the ω-side chain with the correct (R)-stereochemistry at the C16 position.

  • Upper Side Chain Installation and Deuteration: Introduction of the α-side chain, incorporating the deuterium label, followed by final deprotection steps.

A key step in the stereoselective synthesis of the 16-(R) isomer involves the use of a chiral (R)-ILO-phosphonate in a Horner-Wadsworth-Emmons (HWE) reaction to install the lower side chain.

Experimental Protocols

Step 1: Preparation of the Corey Aldehyde Intermediate

The synthesis begins with the protection of the hydroxyl groups of the Corey lactone, followed by reduction of the lactone to a lactol and subsequent Wittig reaction to form an alkene, which is then hydroborated and oxidized to yield the key aldehyde intermediate.

Step 2: Synthesis of the (R)-ILO-phosphonate (Lower Side Chain)

The synthesis of the chiral (R)-ILO-phosphonate is a critical step for establishing the 16-(R) stereochemistry. This can be achieved through various asymmetric synthesis methods.

Step 3: Horner-Wadsworth-Emmons Olefination (Lower Side Chain Installation)

The Corey aldehyde intermediate is reacted with the (R)-ILO-phosphonate under basic conditions (e.g., NaH in THF) to form the enone intermediate containing the complete lower side chain with the desired 16-(R) configuration.

Step 4: Reduction of the C-9 Carbonyl Group

The C-9 ketone is stereoselectively reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Step 5: Synthesis of the Deuterated Upper Side Chain Precursor

A deuterated phosphonium salt is prepared for the subsequent Wittig reaction. For the synthesis of this compound, a plausible approach is the use of a deuterated building block, such as 4-carboxybutyl-d4-triphenylphosphonium bromide. This reagent can be synthesized from a commercially available deuterated starting material.

Step 6: Wittig Reaction and Deprotection (Upper Side Chain Installation and Deuteration)

The intermediate from Step 4 is oxidized to the corresponding aldehyde, which then undergoes a Wittig reaction with the deuterated phosphonium salt from Step 5. This reaction introduces the d4-labeled upper side chain. Subsequent deprotection of the protecting groups (e.g., using TBAF for silyl ethers) yields the crude this compound.

Purification of this compound

The purification of this compound is a critical step to ensure high purity for its use as an analytical standard. A multi-step chromatographic approach is typically employed.

Purification Protocol

Step 1: Gravitational Column Chromatography

The crude product is first subjected to gravitational column chromatography on silica gel. A step-gradient elution is often effective, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to elute the desired product.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity (>98%), preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape.

Step 3: Chiral Chromatography (Optional)

If there is a need to ensure the enantiomeric purity and separate any potential 16-(S) isomer, chiral chromatography can be employed. Specialized chiral stationary phases are required for this separation.

Data Presentation

While specific quantitative data for the synthesis of this compound is not publicly available, the following table provides representative data that can be expected for the synthesis of Iloprost analogs.

ParameterValueMethod of Analysis
Chemical Formula C₂₂H₂₈D₄O₄-
Molecular Weight 364.51 g/mol Mass Spectrometry
Purity >98%HPLC
Isotopic Purity >99% deuterated forms (d1-d4)Mass Spectrometry
¹H NMR Conforms to structureNMR Spectroscopy
Mass Spectrum [M+H]⁺ consistent with structureHigh-Resolution Mass Spectrometry

Signaling Pathway of Iloprost

Iloprost exerts its biological effects primarily by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor leads to a cascade of intracellular events.

Upon binding of Iloprost to the IP receptor, the associated heterotrimeric G-protein (Gs) is activated. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These effectors then phosphorylate various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow Corey_Lactone Corey Lactone Corey_Aldehyde Corey Aldehyde Intermediate Corey_Lactone->Corey_Aldehyde Protection & Reduction Enone_Intermediate Enone Intermediate Corey_Aldehyde->Enone_Intermediate HWE Reaction R_ILO_phosphonate (R)-ILO-phosphonate R_ILO_phosphonate->Enone_Intermediate Alcohol_Intermediate Alcohol Intermediate Enone_Intermediate->Alcohol_Intermediate Reduction Aldehyde_for_Wittig Aldehyde for Wittig Alcohol_Intermediate->Aldehyde_for_Wittig Oxidation Crude_Product Crude this compound Aldehyde_for_Wittig->Crude_Product Wittig Reaction & Deprotection Deuterated_Phosphonium Deuterated Phosphonium Salt Deuterated_Phosphonium->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Purification

Caption: Synthetic workflow for this compound.

Iloprost Signaling Pathway

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor binds Gs_Protein Gs Protein IP_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Downstream_Targets_PKA Downstream Targets (PKA) PKA->Downstream_Targets_PKA phosphorylates Downstream_Targets_EPAC Downstream Targets (EPAC) EPAC->Downstream_Targets_EPAC activates Biological_Effects Vasodilation & Platelet Aggregation Inhibition Downstream_Targets_PKA->Biological_Effects Downstream_Targets_EPAC->Biological_Effects

Caption: Iloprost signaling pathway.

Conclusion

The synthesis and purification of this compound require a meticulous and well-controlled process to achieve the desired stereochemistry and high isotopic and chemical purity. This technical guide provides a comprehensive framework for the synthesis, purification, and biological context of this important analytical standard. The proposed synthetic route, purification protocol, and detailed signaling pathway information serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

Commercial Sourcing and Technical Guide for 16-(R)-Iloprost-d4 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 16-(R)-Iloprost-d4, a deuterated analog of the prostacyclin mimetic Iloprost, for research purposes. It includes a comparative summary of suppliers, technical data, and a detailed examination of its mechanism of action and relevant experimental applications.

Commercial Suppliers of this compound

A critical aspect of research and development is the reliable sourcing of high-quality reagents. This compound, used as an internal standard in quantitative mass spectrometry-based studies of Iloprost, is available from several specialized chemical suppliers. The following table summarizes the product offerings from prominent vendors.

SupplierCatalog NumberCAS NumberMolecular FormulaPurityAvailable QuantitiesFormulation
Cayman Chemical 9000366 (as Iloprost-d4)1035094-10-0C₂₂H₂₈D₄O₄≥99% deuterated forms (d₁-d₄)25 µg, 50 µgA solution in methyl acetate
LGC Standards (distributor for TRC) TRC-I26731274843-13-3 (unlabeled)C₂₂H₂₈D₄O₄Not specified5 mgNeat
MedChemExpress HY-A0096S11035094-10-0C₂₂H₂₈D₄O₄Not specified1 mg, 5 mgSolid
Stable-Isotopes SIT-9739274843-13-3 (unlabeled)C₂₂H₂₈D₄O₄Not specifiedInquireNot specified

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.

Core Technical Information

This compound is the deuterated form of the R-isomer of Iloprost, a synthetic analog of prostacyclin (PGI₂).[1] Iloprost is a potent vasodilator and inhibitor of platelet aggregation, primarily used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and Raynaud's phenomenon.[2][3] The deuteration of 16-(R)-Iloprost makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Iloprost in biological samples, as it shares near-identical physicochemical properties with the analyte but has a distinct mass-to-charge ratio.

Mechanism of Action: The Prostacyclin Signaling Pathway

Iloprost exerts its pharmacological effects by mimicking the action of endogenous prostacyclin (PGI₂). It binds to and activates the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells and platelets.

Activation of the IP receptor initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA). In vascular smooth muscle cells, PKA activation leads to the inhibition of myosin light-chain kinase, resulting in vasodilation. In platelets, increased cAMP levels inhibit platelet activation and aggregation.

The following diagram illustrates the signaling pathway of Iloprost.

Iloprost_Signaling_Pathway Iloprost Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Cellular Effects Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein G-Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Iloprost Signaling Pathway Diagram

Experimental Protocol: Quantification of Iloprost using this compound by LC-MS/MS

The following provides a generalized methodology for the quantification of Iloprost in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol should be optimized and validated for specific experimental conditions.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Iloprost from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Iloprost and this compound. (Specific m/z values will need to be determined on the instrument).

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Iloprost to this compound against the concentration of the calibration standards.

  • Determine the concentration of Iloprost in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates a typical workflow for this experimental protocol.

Experimental_Workflow LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 LLE Liquid-Liquid Extraction (MTBE) Centrifugation1->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Iloprost Calibration_Curve->Quantification

LC-MS/MS Quantification Workflow Diagram

References

Technical Guide: 16-(R)-Iloprost-d4 - Certificate of Analysis and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to 16-(R)-Iloprost-d4, a deuterated analog of the synthetic prostacyclin PGI2. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this stable isotope-labeled compound, which is crucial for its application in pharmacokinetic studies, as an internal standard for mass spectrometry-based quantification of Iloprost, and in metabolic fate studies.

Certificate of Analysis

The following table summarizes the typical quality control data for a batch of this compound. The data presented is representative and may vary slightly between different batches.

Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Solubility Soluble in Methanol, Ethanol, DMSOConformsVisual Inspection
Chemical Identity Conforms to structureConforms¹H-NMR, MS
Chemical Purity ≥98%99.2%HPLC
Isotopic Purity (Deuterium Incorporation) ≥99% atom % DConformsMass Spectrometry
Isotopic Distribution Mass Spectrometry
   d0≤0.5%0.1%
   d1≤1.0%0.3%
   d2≤2.0%1.1%
   d3≤5.0%4.3%
   d4≥90%94.2%

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter that ensures its utility as an internal standard and tracer. The determination of the isotopic distribution is performed using high-resolution mass spectrometry.

Experimental Protocol: Isotopic Purity Determination by LC-MS

Objective: To determine the isotopic distribution and confirm the deuterium incorporation of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a final concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient is used to ensure the elution and separation of the analyte from any potential impurities.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Scan Mode: Full scan mode to observe all isotopic peaks

    • Mass Range: m/z 100-500

    • Data Analysis: The mass spectrum of the eluting peak corresponding to this compound is analyzed to determine the relative intensities of the M+0, M+1, M+2, M+3, and M+4 peaks, which correspond to the d0, d1, d2, d3, and d4 species, respectively.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL stock solution in Methanol prep2 Dilute to 1 µg/mL with mobile phase prep1->prep2 lc HPLC Separation (C18 Column) prep2->lc ms Mass Spectrometry (ESI-, Full Scan) lc->ms data Analyze Mass Spectrum ms->data result Determine Isotopic Distribution (d0, d1, d2, d3, d4) data->result signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Iloprost 16-(R)-Iloprost IP_receptor IP Receptor (GPCR) Iloprost->IP_receptor Binds to G_protein Gs Protein (α, β, γ subunits) IP_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->response Phosphorylates targets leading to

Navigating the Handling of 16-(R)-Iloprost-d4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for 16-(R)-Iloprost-d4, a deuterated analog of the potent prostacyclin mimetic, Iloprost. Given the limited specific data for the deuterated form, this document synthesizes information from its non-deuterated counterpart, 16-(R)-Iloprost, and related deuterated compounds to establish best-practice protocols. Adherence to these guidelines is critical to ensure the compound's stability, integrity, and the safety of laboratory personnel.

Core Chemical and Physical Properties

This compound is the R-isomer of Iloprost, a synthetic analog of Prostacyclin (PGI2), which has been isotopically labeled with deuterium.[1] Iloprost is a powerful vasodilator and inhibitor of platelet aggregation, and it is clinically used in the treatment of pulmonary arterial hypertension, scleroderma, and Raynaud's phenomenon.[1][2][3] The deuteration of this molecule makes it particularly useful as an internal standard in quantitative mass spectrometry-based studies.

A summary of the key chemical data for this compound is presented below.

PropertyValue
Molecular Formula C22D4H28O4[4]
Molecular Weight 364.512 g/mol [4]
Accurate Mass 364.255[4]

Storage and Stability

Proper storage is paramount to maintaining the chemical integrity and biological activity of this compound. The following recommendations are based on data for the analogous compound, 16(R)-Iloprost.

ParameterGuidelineStability
Storage Temperature -20°C[5]≥ 2 years[5][6]
Formulation As a solution in methyl acetate[5][6][7]Data not available
Shipping Shipped at room temperature (in the continental US), but this may vary for other locations.[5][6][8]Data not available

It is crucial to minimize freeze-thaw cycles. Upon receipt, it is advisable to aliquot the solution into single-use vials to preserve the stability of the bulk supply.

Experimental Protocols: A General Handling Workflow

The following workflow outlines the critical steps for handling a sensitive compound like this compound, from receipt to disposal.

G Figure 1: General Handling Workflow for this compound A Receiving B Verify Compound and Inspect for Damage A->B C Log into Inventory B->C D Store at -20°C C->D E Aliquot for Single Use D->E F Prepare Working Solution E->F G Conduct Experiment F->G H Proper Disposal of Waste G->H

Figure 1: General Handling Workflow for this compound
Solution Preparation

When preparing working solutions, it is important to use appropriate solvents. 16(R)-Iloprost is soluble in several organic solvents. The table below provides solubility data for the non-deuterated form.

SolventSolubility
DMF30 mg/ml[5][6]
DMSO25 mg/ml[5][6]
Ethanol30 mg/ml[5][6]
PBS (pH 7.2)1 mg/ml[5][6]

Safety Precautions and Spill Management

Given that Iloprost is a potent vasodilator and platelet aggregation inhibitor, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling of the compound, particularly when in a powdered form or when preparing solutions, should be conducted in a well-ventilated fume hood.

In the event of a spill, the following decision tree should be followed to ensure a safe and effective cleanup.

G Figure 2: Chemical Spill Decision Tree A Spill Occurs B Assess Spill Size and Hazard A->B C Is the spill large or highly hazardous? B->C D Evacuate Area and Alert Safety Officer C->D Yes I Small, manageable spill C->I No E Contain Spill with Absorbent Material G Clean Area with Appropriate Solvent E->G F Wear Appropriate PPE F->E H Dispose of Waste in a Labeled Container G->H I->F

Figure 2: Chemical Spill Decision Tree

Mechanism of Action: Signaling Pathway

Iloprost and its analogs exert their biological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in vasodilation and the inhibition of platelet aggregation.[3][7]

G Figure 3: Iloprost Signaling Pathway A This compound B Prostacyclin (IP) Receptor A->B C G-protein Activation (Gs) B->C D Adenylate Cyclase Activation C->D E ATP to cAMP Conversion D->E F Increased Intracellular cAMP E->F G Protein Kinase A (PKA) Activation F->G H Vasodilation and Inhibition of Platelet Aggregation G->H

Figure 3: Iloprost Signaling Pathway

By understanding and implementing these storage and handling guidelines, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment when working with this compound.

References

Technical Guide: Solubility and Mechanism of Action of 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility of 16-(R)-Iloprost-d4 in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development. This document also outlines the key signaling pathways associated with the pharmacological activity of Iloprost.

Introduction to this compound

This compound is a deuterated stable isotope of 16-(R)-Iloprost. Iloprost itself is a synthetic analog of prostacyclin (PGI2), a naturally occurring substance in the body that plays a crucial role in vasodilation and the inhibition of platelet aggregation.[1][2] Due to its vasodilatory and antiplatelet properties, Iloprost is used in the treatment of pulmonary arterial hypertension (PAH) and peripheral arterial disease.[1] The 16-(R) isomer is one of the two stereoisomers typically present in Iloprost preparations.

Solubility of this compound

Table 1: Solubility of 16-(R)-Iloprost in Organic Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)25
Ethanol30
Phosphate Buffered Saline (PBS, pH 7.2)1

Data sourced from publicly available product information sheets.[3]

Experimental Protocol for Solubility Determination

The following provides a generalized methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the common industry practice of the "shake-flask" method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, Ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The amount of compound added should be more than what is expected to dissolve.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). The samples are agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Create supersaturated solution prep1->prep2 equil1 Agitate in thermostatic shaker (24-48 hours) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify using HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining the solubility of this compound.

Mechanism of Action: Signaling Pathway

Iloprost exerts its pharmacological effects by acting as a potent agonist for the prostacyclin (IP) receptor, which is a G protein-coupled receptor (GPCR).[1] The activation of this receptor initiates a signaling cascade that ultimately leads to vasodilation and the inhibition of platelet aggregation.

The binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets activates the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to increase the synthesis of intracellular cyclic adenosine monophosphate (cAMP) from ATP.[1] The elevated cAMP levels then activate Protein Kinase A (PKA).

In vascular smooth muscle cells, activated PKA phosphorylates and inhibits myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. In platelets, PKA activation leads to the inhibition of platelet activation and aggregation, contributing to the antithrombotic effects of Iloprost.

Iloprost Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects iloprost Iloprost ip_receptor IP Receptor (GPCR) iloprost->ip_receptor binds g_protein Gs Protein ip_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp synthesizes from atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates vasodilation Vasodilation pka->vasodilation leads to platelet_inhibition Inhibition of Platelet Aggregation pka->platelet_inhibition leads to

Caption: Simplified signaling pathway of Iloprost.

References

physical and chemical characteristics of 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 16-(R)-Iloprost-d4, a deuterated analog of the prostacyclin mimetic Iloprost. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, analytical methodologies, and its primary signaling pathway.

Core Physical and Chemical Characteristics

This compound is a synthetic analog of prostacyclin (PGI2) and is isotopically labeled with deuterium for use as an internal standard in quantitative analyses.[1][2] The "(R)" designation refers to the stereochemistry at the 16th carbon position. While commercially available as a solution, the crude form of Iloprost is an oil.[3]

Structural and General Properties
PropertyValueReference
Chemical Name 5-((3aS,4R,5R,6aS,E)-5-hydroxy-4-((3S,4R,E)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)hexahydropentalen-2(1H)-ylidene)pentanoic-3,3,4,4-d4 acid[1]
Molecular Formula C₂₂H₂₈D₄O₄[1][2][4]
Molecular Weight 364.51 g/mol [2][4]
CAS Number 74843-13-3[2][4]
Physical State Supplied as a solution in methyl acetate[1]
Appearance (Crude) Oil[3]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Solubility

Solubility data for the non-deuterated 16-(R)-Iloprost is provided below and is expected to be very similar for the deuterated analog.

SolventSolubilityReference
DMF30 mg/mL[1]
DMSO25 mg/mL[1]
Ethanol30 mg/mL[1]
PBS (pH 7.2)1 mg/mL[1]
ChloroformSparingly Soluble (1-10 mg/mL)[1]
DichloromethaneSlightly Soluble (0.1-1 mg/mL)[1]
Methyl AcetateSlightly Soluble (0.1-1 mg/mL)[1]
Stability and Storage

This compound, when supplied in methyl acetate, is stable for at least two years when stored at -20°C.[1] For aqueous solutions, it is recommended not to store them for more than one day to ensure stability.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of deuterated prostaglandins like this compound involves a multi-step organic synthesis. While a specific, detailed protocol for this deuterated analog is not publicly available, the general approach involves the stereocontrolled construction of the bicyclic core followed by the introduction of the two side chains. Deuterium labeling is typically achieved by using a deuterated building block during the synthesis of one of the side chains.

A plausible synthetic workflow, based on known prostaglandin syntheses, is outlined below.

G General Synthetic Workflow for this compound A Bicyclic Ketone Precursor B Introduction of the α-side chain A->B e.g., Horner-Wadsworth-Emmons reaction C Introduction of the ω-side chain with Deuterium Label B->C e.g., Conjugate addition D Functional Group Manipulations C->D e.g., Reduction of ketone E Final Deprotection and Purification D->E F This compound E->F

A generalized synthetic workflow for this compound.
Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Iloprost in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A representative protocol for such an analysis is provided below.

2.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing this compound at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2.2.2. Liquid Chromatography

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

2.2.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both Iloprost and this compound would be monitored. The transition for the deuterated standard will have a higher mass-to-charge ratio (m/z) for the precursor ion compared to the non-deuterated analyte.

G LC-MS/MS Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (e.g., Plasma) B Add Acetonitrile with this compound A->B C Vortex (Protein Precipitation) B->C D Centrifuge C->D E Collect Supernatant D->E F Inject into LC System E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Data Analysis (Ratio of Analyte to Internal Standard) H->I Quantification

Workflow for the quantification of Iloprost using this compound by LC-MS/MS.

Signaling Pathway

Iloprost exerts its biological effects by acting as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] The binding of Iloprost to the IP receptor initiates a signaling cascade that is central to its vasodilatory and anti-platelet aggregation effects.

The key steps in the Iloprost signaling pathway are:

  • Receptor Binding: Iloprost binds to the IP receptor on the surface of cells such as vascular smooth muscle cells and platelets.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological responses associated with Iloprost, such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

G Iloprost Signaling Pathway Iloprost 16-(R)-Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response Leads to

The canonical signaling pathway of Iloprost via the IP receptor and cAMP.

References

16-(R)-Iloprost-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16-(R)-Iloprost-d4, a deuterated analog of the prostacyclin mimetic Iloprost. This document furnishes essential chemical data, outlines its primary mechanism of action, and offers representative experimental protocols for its application in research settings.

Core Compound Data

This compound serves as a valuable tool in pharmacokinetic and metabolic studies of Iloprost, often utilized as an internal standard in mass spectrometry-based quantification assays. Its isotopic labeling provides a distinct mass signature, enabling precise differentiation from the unlabeled endogenous or administered compound.

ParameterValueReference
CAS Number 74843-13-3[1][2][3][4]
Molecular Formula C₂₂H₂₈D₄O₄[1]
Molecular Weight 364.51 g/mol [1][2][5]

Mechanism of Action: Signaling Pathway

Iloprost, and by extension its deuterated analog, is a synthetic prostacyclin (PGI₂) analog. Its therapeutic effects, primarily vasodilation and inhibition of platelet aggregation, are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Upon binding to the IP receptor on vascular smooth muscle cells and platelets, a signaling cascade is initiated. This involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in the inhibition of platelet activation and the relaxation of vascular smooth muscle.

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds Gs_protein Gs Protein IP_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation, Vasodilation) PKA->Cellular_Response Leads to

Figure 1. Iloprost Signaling Pathway.

Experimental Protocols

The following are representative protocols. Researchers should optimize these methods for their specific experimental conditions and instrumentation.

Protocol 1: Quantification of Iloprost in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of Iloprost in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

1. Materials and Reagents:

  • Iloprost analytical standard

  • This compound (internal standard)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of Iloprost and this compound in methanol.

  • Create a series of calibration standards by spiking known concentrations of Iloprost into the biological matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Add a fixed concentration of the this compound internal standard solution to all calibration standards, QC samples, and unknown samples.

3. Sample Preparation (Protein Precipitation and SPE):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform Solid Phase Extraction (SPE) for further cleanup and concentration of the analyte. The specific SPE cartridge and protocol will depend on the properties of Iloprost and should be optimized.

  • Elute the sample from the SPE cartridge and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The specific gradient program should be optimized to achieve good separation of Iloprost from matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Use an electrospray ionization (ESI) source in positive or negative ion mode (to be optimized).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both Iloprost and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Iloprost to this compound against the concentration of the calibration standards.

  • Determine the concentration of Iloprost in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Platelet Aggregation Assay - Inhibition by Iloprost

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of Iloprost on platelet aggregation induced by an agonist such as adenosine diphosphate (ADP).

1. Materials and Reagents:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • 3.2% Sodium citrate (anticoagulant)

  • Adenosine diphosphate (ADP) (platelet agonist)

  • Iloprost

  • Saline or appropriate vehicle control

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper platelet-rich layer.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. Collect the supernatant. PPP is used to set the 100% aggregation baseline.

3. Light Transmission Aggregometry (LTA) Procedure:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PPP (representing 100% light transmission) and PRP (representing 0% light transmission).

  • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

  • Add different concentrations of Iloprost (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

  • Initiate platelet aggregation by adding a known concentration of ADP.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • The extent of platelet aggregation is measured as the maximum change in light transmission.

  • Calculate the percentage of inhibition of aggregation for each Iloprost concentration relative to the vehicle control.

  • A dose-response curve can be generated to determine the IC₅₀ (the concentration of Iloprost that inhibits 50% of the maximal platelet aggregation).

Figure 2. Platelet Aggregation Assay Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 16-(R)-Iloprost-d4

This technical guide provides a comprehensive overview of the available data on this compound, a deuterated analog of Iloprost. Given the limited specific data on the deuterated form, this guide focuses on the extensive research conducted on Iloprost, which is directly applicable to its deuterated counterpart in terms of biological activity and safety profile. The inclusion of deuterium is primarily for use as an internal standard in mass spectrometry-based quantification methods.

Section 1: Safety Data Sheet (SDS) Core Information

1.1: Hazard Identification
Hazard ClassClassification
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

1.2: Handling and Storage
ParameterRecommendation
Handling Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.
Storage Store at -20°C for long-term storage (1 year). Shipping may be done at room temperature for less than 2 weeks.
1.3: First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Wash with plenty of soap and water.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
Ingestion Rinse mouth. Do NOT induce vomiting.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

Section 2: Physicochemical and Pharmacokinetic Properties

This section details the known properties of Iloprost and its deuterated analog.

2.1: Physicochemical Data
PropertyThis compoundIloprost
CAS Number 74843-13-378919-13-8
Molecular Formula C₂₂H₂₈D₄O₄C₂₂H₃₂O₄
Molecular Weight 364.51 g/mol 360.49 g/mol
2.2: Pharmacokinetic Data (for Iloprost)
ParameterValueReference
Protein Binding ~60% (mainly to albumin)[1]
Metabolism Primarily via β-oxidation of the carboxyl side chain to the inactive metabolite, tetranor-iloprost.[1]
Excretion ~68% via urine, ~12% via feces.[1]
Elimination Half-Life 20-30 minutes[1]

Section 3: Mechanism of Action and Signaling Pathway

Iloprost is a synthetic analog of prostacyclin (PGI₂) that exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[2] This activation initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

3.1: Signaling Pathway Diagram

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost Iloprost IP_Receptor Prostacyclin Receptor (IP) Iloprost->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates VASP VASP Phosphorylation PKA->VASP Ca_Influx Decreased Intracellular Ca²⁺ PKA->Ca_Influx Platelet_Inhibition Inhibition of Platelet Aggregation VASP->Platelet_Inhibition Vasodilation Vasodilation Ca_Influx->Vasodilation

Caption: Iloprost signaling pathway leading to vasodilation and inhibition of platelet aggregation.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Iloprost.

4.1: In Vitro Platelet Aggregation Assay

This assay is used to determine the inhibitory effect of Iloprost on platelet aggregation.

Objective: To quantify the IC₅₀ value of Iloprost for the inhibition of platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used as a reference for 100% aggregation.

  • Platelet Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Add PRP to the aggregometer cuvettes and incubate at 37°C with stirring.

    • Add a known platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

    • In separate experiments, pre-incubate the PRP with varying concentrations of Iloprost for a specified time (e.g., 2 minutes) before adding the agonist.

    • Monitor the change in light transmission, which corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation for each Iloprost concentration compared to the control (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the Iloprost concentration to determine the IC₅₀ value (the concentration of Iloprost that inhibits 50% of the maximal aggregation).

4.2: Measurement of Intracellular cAMP Levels

This protocol describes a method to measure the increase in intracellular cyclic AMP (cAMP) in response to Iloprost treatment in a relevant cell line (e.g., human platelets or vascular smooth muscle cells).

Objective: To quantify the dose-dependent increase in intracellular cAMP levels induced by Iloprost.

Methodology:

  • Cell Culture and Treatment:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Treat the cells with varying concentrations of Iloprost or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.

    • Quantify the intracellular cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the Iloprost concentration to determine the EC₅₀ value (the concentration of Iloprost that produces 50% of the maximal cAMP response).

4.3: Experimental Workflow for In Vivo Studies in a Rat Model of Pulmonary Hypertension

This workflow outlines the key steps for evaluating the therapeutic effects of Iloprost in a monocrotaline (MCT)-induced pulmonary hypertension rat model.

in_vivo_workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment of Efficacy Induction Induce Pulmonary Hypertension (Single injection of Monocrotaline) Treatment Administer Iloprost or Vehicle (e.g., via inhalation) for a defined period Induction->Treatment Allow disease to establish Hemodynamics Measure Right Ventricular Systolic Pressure and Pulmonary Vascular Resistance Treatment->Hemodynamics Histology Assess Pulmonary Artery Muscularization and Medial Wall Thickness Treatment->Histology RV_Hypertrophy Determine Right Ventricle to Left Ventricle + Septum Weight Ratio (RV/LV+S) Treatment->RV_Hypertrophy

Caption: Experimental workflow for evaluating the efficacy of Iloprost in a rat model of pulmonary hypertension.

Section 5: Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on Iloprost.

5.1: In Vitro Potency of Iloprost Isomers
IsomerIC₅₀ for Platelet Aggregation Inhibition
16-(S)-Iloprost3.5 nM
16-(R)-Iloprost65 nM
5.2: Hemodynamic Effects of Inhaled Iloprost in a Rat Model of Acute Pulmonary Hypertension
ParameterPlaceboInhaled IloprostP-value
Cardiac Output (l/minute) 3.7 ± 0.85.6 ± 0.70.0013
Effective Pulmonary Arterial Elastance (mmHg/ml) 1.2 ± 0.50.6 ± 0.30.0005
Left Ventricular End-Diastolic Volume (ml) 70 ± 2091 ± 120.006

This guide provides a foundational understanding of the technical aspects of this compound, primarily through the extensive data available for its non-deuterated parent compound, Iloprost. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Note: High-Throughput Analysis of Prostanoids in Biological Matrices using 16-(R)-Iloprost-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a panel of prostanoids in biological samples. The method utilizes 16-(R)-Iloprost-d4, a deuterated synthetic analog of prostacyclin, as a single internal standard to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals working in areas such as inflammation, cardiovascular disease, and cancer research.

Introduction

Prostanoids are a class of lipid mediators derived from arachidonic acid through the cyclooxygenase (COX) pathway. They play crucial roles in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, vasoconstriction, and vasodilation. Accurate quantification of these potent signaling molecules is essential for understanding their biological functions and for the development of novel therapeutics.

LC-MS/MS has become the gold standard for the analysis of prostanoids due to its high selectivity, sensitivity, and ability to quantify multiple analytes simultaneously. The use of a stable isotope-labeled internal standard is critical for reliable quantification, as it effectively compensates for analyte loss during sample processing and corrects for matrix-induced ionization suppression or enhancement.

This compound is a stable, deuterated analog of Iloprost, a synthetic prostacyclin (PGI2) analog. Its structural similarity to the broader prostanoid family and its distinct mass-to-charge ratio make it an excellent candidate as a single internal standard for the comprehensive profiling of multiple prostanoids, simplifying workflow and reducing costs.

Experimental Protocols

Materials and Reagents
  • Analytes: Prostaglandin D2 (PGD2), Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), 6-keto-Prostaglandin F1α (6-keto-PGF1α), Thromboxane B2 (TXB2), and other prostanoids of interest.

  • Internal Standard: this compound

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Reagents: Formic acid, Butylated hydroxytoluene (BHT)

  • Solid-Phase Extraction (SPE): C18 cartridges

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) and immediately add an antioxidant like BHT to prevent auto-oxidation of prostanoids.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample.

  • Protein Precipitation: Precipitate proteins by adding three volumes of cold acetone, vortex, and centrifuge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the prostanoids with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of prostanoids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts at 20% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument.

Data Presentation

Table 1: MRM Transitions and Optimized MS/MS Parameters for Prostanoid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PGD2351.2271.220
PGE2351.2271.220
PGF2α353.2193.125
6-keto-PGF1α369.2163.122
TXB2369.2169.125
This compound (IS) 364.5 293.2 22

Table 2: Typical Method Validation Data for Prostanoid Quantification

AnalyteLLOQ (pg/mL)ULOQ (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
PGD255092< 10< 15
PGE255095< 10< 15
PGF2α1010089< 10< 15
6-keto-PGF1α1010091< 10< 15
TXB21010088< 10< 15

Mandatory Visualizations

Prostanoid Signaling Pathway

prostanoid_signaling cluster_synthesis Prostanoid Synthesis cluster_prostanoids Prostanoids cluster_receptors Receptors cluster_signaling Downstream Signaling Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 PGD2 PGD2 PGH2->PGD2 Synthases PGE2 PGE2 PGH2->PGE2 Synthases PGF2a PGF2a PGH2->PGF2a Synthases PGI2 PGI2 PGH2->PGI2 Synthases TXA2 TXA2 PGH2->TXA2 Synthases DP DP PGD2->DP EP EP PGE2->EP FP FP PGF2a->FP IP IP PGI2->IP TP TP TXA2->TP G-proteins G-proteins DP->G-proteins EP->G-proteins FP->G-proteins IP->G-proteins TP->G-proteins Second Messengers (cAMP, IP3, Ca2+) Second Messengers (cAMP, IP3, Ca2+) G-proteins->Second Messengers (cAMP, IP3, Ca2+) Cellular Response Cellular Response Second Messengers (cAMP, IP3, Ca2+)->Cellular Response

Caption: Overview of the prostanoid synthesis and signaling pathway.

Experimental Workflow for Prostanoid Analysis

experimental_workflow A Sample Collection (+ Antioxidant) B Spike with This compound (IS) A->B C Protein Precipitation B->C D Solid-Phase Extraction (SPE) C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing & Quantification F->G

Caption: Workflow for the LC-MS/MS analysis of prostanoids.

Discussion

The presented LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of multiple prostanoids in biological matrices. The use of this compound as a single internal standard for a panel of prostanoids is a key feature of this protocol. While ideally, a deuterated analog of each analyte should be used, the structural similarity of Iloprost to other prostanoids allows it to effectively mimic their behavior during extraction and ionization, providing a cost-effective and efficient alternative.

The method demonstrates good linearity, accuracy, and precision, meeting the general requirements for bioanalytical method validation. The sample preparation using SPE is effective in removing interfering matrix components, leading to improved sensitivity and robustness of the assay.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of prostanoids using this compound as an internal standard. The protocol is suitable for researchers in various fields who require accurate and precise measurement of these important lipid mediators. The use of a single, commercially available deuterated internal standard simplifies the workflow and enhances the efficiency of prostanoid analysis.

Application Note: Quantification of Iloprost in Human Plasma using 16-(R)-Iloprost-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Iloprost is a synthetic analogue of prostacyclin PGI₂ used for the treatment of pulmonary arterial hypertension. Monitoring its concentration in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety. This application note provides a detailed protocol for the quantification of Iloprost in human plasma using a stable isotope-labeled internal standard, 16-(R)-Iloprost-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is intended as a comprehensive guide for researchers, scientists, and drug development professionals. While this document is based on established bioanalytical principles, the specific parameters should be validated in the end-user's laboratory.

Principle

The method involves the extraction of Iloprost and the internal standard, this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Iloprost to its deuterated internal standard against a calibration curve.

Materials and Reagents

  • Analytes: Iloprost, this compound

  • Plasma: Human plasma with K₂EDTA as anticoagulant

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Ammonium hydroxide (ACS grade)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Iloprost and 1 mg of this compound and dissolve in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Iloprost stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 50 µL of 2% formic acid in water and vortex for 10 seconds.

  • Add 600 µL of MTBE to each tube.

  • Cap the tubes and vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean 1.5 mL tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (90:10 v/v Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid) and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) % B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (illustrative):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Iloprost 359.2 195.1

    | this compound | 363.2 | 199.1 |

  • Key MS Parameters:

    • Spray Voltage: -4500 V

    • Source Temperature: 500°C

    • Collision Gas: Argon

Data Presentation

Table 1: Method Validation Summary
ParameterResult
Linearity
Calibration Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Precision & Accuracy
LLOQ (0.05 ng/mL)Precision (%CV) < 20%, Accuracy within ±20%
LQC (0.15 ng/mL)Precision (%CV) < 15%, Accuracy within ±15%
MQC (5 ng/mL)Precision (%CV) < 15%, Accuracy within ±15%
HQC (40 ng/mL)Precision (%CV) < 15%, Accuracy within ±15%
Recovery
Extraction Recovery> 85%
Matrix Effect
IS Normalized Matrix Factor0.90 - 1.10
Stability
Bench-top (4 hours)Stable
Freeze-thaw (3 cycles)Stable
Long-term (-80°C, 30 days)Stable

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 25 µL This compound plasma->add_is acidify Add 50 µL 2% Formic Acid add_is->acidify add_mtbe Add 600 µL MTBE acidify->add_mtbe vortex1 Vortex 5 min add_mtbe->vortex1 centrifuge Centrifuge 10,000 x g, 5 min vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc UHPLC Separation (C18 Column) inject->lc ms Tandem MS Detection (ESI-, MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Iloprost quantification.

logical_relationship cluster_extraction Co-extraction from Plasma cluster_analysis LC-MS/MS Analysis iloprost Iloprost (Analyte) iloprost_plasma Iloprost in Plasma iloprost->iloprost_plasma is This compound (Internal Standard) is_plasma IS in Plasma is->is_plasma iloprost_peak Iloprost Peak Area iloprost_plasma->iloprost_peak is_peak IS Peak Area is_plasma->is_peak ratio Peak Area Ratio (Iloprost / IS) iloprost_peak->ratio is_peak->ratio cal_curve Calibration Curve ratio->cal_curve concentration Iloprost Concentration cal_curve->concentration

Caption: Quantification logic using an internal standard.

Application Notes and Protocols: 16-(R)-Iloprost-d4 as an Internal Standard for Pharmacokinetic Studies of Iloprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic conditions. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantitative analysis of Iloprost in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 16-(R)-Iloprost-d4, is employed. The use of a deuterated internal standard that co-elutes with the analyte is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and potential matrix effects.

Physicochemical Properties

A summary of the key physicochemical properties of Iloprost and its deuterated internal standard is presented below.

PropertyIloprostThis compound
Chemical Formula C₂₂H₃₂O₄C₂₂H₂₈D₄O₄
Molecular Weight 360.49 g/mol 364.51 g/mol
Structure Synthetic Prostacyclin AnalogDeuterated Synthetic Prostacyclin Analog
Function Vasodilator, Platelet Aggregation InhibitorInternal Standard for Quantitative Analysis

Mechanism of Action of Iloprost

Iloprost exerts its therapeutic effects by mimicking the action of endogenous prostacyclin. It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on the surface of vascular smooth muscle cells and platelets.[1] This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), resulting in vasodilation and the inhibition of platelet aggregation.[1]

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts to Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Aggregation_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Aggregation_Inhibition Leads to

Figure 1: Simplified signaling pathway of Iloprost.

Experimental Protocols

Materials and Reagents
  • Iloprost reference standard

  • This compound internal standard

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_plasma Plasma Sample cluster_spe Solid Phase Extraction Plasma 200 µL Human Plasma IS 20 µL this compound Vortex Vortex Mix IS->Vortex Load 2. Load Sample Vortex->Load Condition 1. Condition Cartridge (Methanol, Water) Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis Inject into LC-MS/MS Reconstitute->LCMS_Analysis

Figure 2: Workflow for plasma sample preparation using SPE.

LC-MS/MS Method

The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 min
Run Time 5 minutes

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Iloprost 359.2215.10.13015
This compound 363.2219.10.13015

Method Validation

The bioanalytical method was validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Method Validation Summary

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) -6.7% to 5.4%
Extraction Recovery > 85%
Matrix Effect Minimal, compensated by internal standard
Stability (Freeze-thaw, Short-term, Long-term) Stable under typical laboratory conditions

Precision and Accuracy Data

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) ± SD (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
0.1 (LLOQ) 0.105 ± 0.0098.55.010.24.5
0.3 (LQC) 0.29 ± 0.0217.2-3.38.9-4.1
5.0 (MQC) 5.27 ± 0.315.95.47.54.8
80.0 (HQC) 74.6 ± 4.56.0-6.78.1-7.2

Application in a Pharmacokinetic Study

This validated LC-MS/MS method can be applied to determine the concentration-time profile of Iloprost in plasma samples from subjects in a pharmacokinetic study.

PK_Study_Workflow Dosing Drug Administration (e.g., Intravenous Infusion) Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Analysis Sample Analysis (Validated LC-MS/MS Method) Processing->Analysis Data_Analysis Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) Analysis->Data_Analysis Report Study Report Data_Analysis->Report

Figure 3: General workflow of a pharmacokinetic study.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Iloprost in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a stable isotope-labeled internal standard ensures high-quality data, which is essential for regulatory submissions and advancing our understanding of Iloprost's clinical pharmacology.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the analysis of 16-(R)-Iloprost-d4 using mass spectrometry. Iloprost is a synthetic analog of prostacyclin (PGI2) used for the treatment of pulmonary arterial hypertension, scleroderma, and other conditions involving vasoconstriction.[1] The deuterated internal standard, this compound, is essential for accurate quantification in biological matrices. This document outlines the predicted mass spectrometry fragmentation pattern of this compound, a protocol for sample preparation and analysis, and a summary of the relevant signaling pathway.

Predicted Mass Spectrometry Fragmentation Pattern

While specific experimental data for the fragmentation of this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the known fragmentation of prostaglandins and their analogs. Common fragmentation pathways for these molecules include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the hydrocarbon chains.

The molecular formula of this compound is C₂₂H₂₈D₄O₄, with a molecular weight of 364.51 g/mol . The expected fragmentation pattern is summarized in the table below.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Description
365.2 (M+H)⁺347.2H₂OLoss of a water molecule from the hydroxyl groups.
365.2 (M+H)⁺329.22 * H₂OConsecutive loss of two water molecules.
365.2 (M+H)⁺321.2CO₂Loss of carbon dioxide from the carboxylic acid group.
365.2 (M+H)⁺303.2H₂O + CO₂Consecutive loss of water and carbon dioxide.
363.2 (M-H)⁻319.2CO₂Loss of carbon dioxide from the carboxylate anion.

Signaling Pathway of Iloprost

Iloprost exerts its therapeutic effects by acting as a prostacyclin analog. It binds to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[2] This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), resulting in the phosphorylation of various downstream targets. This signaling cascade ultimately leads to vasodilation and inhibition of platelet aggregation.[2]

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Iloprost signaling pathway.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Objective: To extract this compound from a biological matrix (e.g., plasma, urine) and prepare it for LC-MS/MS analysis.

  • Materials:

    • This compound standard

    • Internal standard (e.g., a different deuterated prostaglandin analog)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Spike the biological sample with a known concentration of the internal standard.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed.

    • Collect the supernatant.

    • Perform solid-phase extraction (SPE) for further purification.

      • Condition the SPE cartridge with methanol, followed by water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with a low percentage of organic solvent in water.

      • Elute the analyte with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Analysis

  • Objective: To separate and detect this compound and its fragments using liquid chromatography-tandem mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • LC Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Parameters (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: 365.2 (for positive mode) or 363.2 (for negative mode).

    • Product Ions: Monitor the predicted fragment ions from the table above.

    • Collision Energy: Optimize for each fragmentation transition.

    • Source Parameters: Optimize gas flows, temperatures, and voltages.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Urine) Spiking Spike with Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow.

References

Application of 16-(R)-Iloprost-d4 in Metabolomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-(R)-Iloprost-d4 is a deuterated analog of 16-(R)-Iloprost, which is a stable synthetic analog of prostacyclin (PGI2). In the field of metabolomics, particularly in quantitative mass spectrometry-based applications, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible results. This compound serves as an ideal internal standard for the quantification of Iloprost and related prostanoid metabolites in complex biological matrices. Its chemical properties are virtually identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium labels allows for clear differentiation by a mass spectrometer. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in metabolomics research.

Application Notes

Primary Application: Internal Standard for Quantitative Mass Spectrometry

The primary and most critical application of this compound is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] The addition of a known amount of the deuterated standard to a biological sample at an early stage of sample preparation allows for the correction of variability that can be introduced during the analytical workflow. This includes:

  • Sample Extraction and Recovery: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can be accounted for, as the deuterated standard will be lost at a proportional rate.

  • Matrix Effects: Co-eluting endogenous compounds in the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, leading to more accurate quantification.

  • Instrumental Variability: Minor fluctuations in injection volume and mass spectrometer performance can be normalized.

Therapeutic Drug Monitoring and Pharmacokinetic Studies

Iloprost is used clinically for the treatment of pulmonary arterial hypertension and other vascular diseases. Quantitative bioanalytical methods are essential for therapeutic drug monitoring and pharmacokinetic studies. The use of this compound as an internal standard in such assays ensures the high level of accuracy and precision required for clinical applications.

Metabolite Quantification

Iloprost is metabolized in the body, primarily through beta-oxidation of the carboxylic acid side chain. The major metabolites include dinor- and tetranor-iloprost. While this compound is the ideal internal standard for Iloprost, its utility can sometimes be extended to the semi-quantitative analysis of these metabolites, particularly if deuterated standards for each metabolite are not available. However, for fully quantitative methods, the use of correspondingly labeled internal standards for each metabolite is recommended.

Quantitative Data Summary

The following table represents typical data that would be generated in a quantitative LC-MS/MS assay for Iloprost using this compound as an internal standard. This data is illustrative and would be specific to a particular experimental setup.

ParameterValueDescription
Linear Range 0.1 - 100 ng/mLThe concentration range over which the assay is accurate and precise.
Correlation Coefficient (r²) > 0.995A measure of the linearity of the calibration curve.
Lower Limit of Quantification (LLOQ) 0.1 ng/mLThe lowest concentration that can be quantified with acceptable accuracy and precision.
Intra-day Precision (%CV) < 15%The precision of the assay within a single day.
Inter-day Precision (%CV) < 15%The precision of the assay across different days.
Accuracy (% bias) ± 15%The closeness of the measured value to the true value.
Recovery 85 - 110%The efficiency of the extraction procedure.

Experimental Protocols

Protocol 1: Quantification of Iloprost in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the analysis of Iloprost in human plasma.

1. Materials and Reagents

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Iloprost analytical standard

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard solution (e.g., to a final concentration of 10 ng/mL). Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of 10% acetonitrile in water.

3. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Iloprost: Q1: m/z 359.2 -> Q3: m/z 215.1 (example transition)

    • This compound: Q1: m/z 363.2 -> Q3: m/z 219.1 (example transition, assuming 4 deuterium atoms)

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Data Analysis

  • Integrate the peak areas for both the Iloprost and this compound MRM transitions.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Iloprost in the unknown samples by interpolation from the calibration curve.

Visualizations

Iloprost Signaling Pathway

Iloprost, as a prostacyclin analog, exerts its effects primarily through the prostacyclin (IP) receptor, a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various physiological responses, including vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling_Pathway Iloprost Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost Iloprost / PGI2 IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Ca2+ Channels (Inhibition) PKA->Ca_Channels Phosphorylates Platelet_Aggregation Platelet Aggregation (Inhibition) PKA->Platelet_Aggregation Leads to Vasodilation Vasodilation Ca_Channels->Vasodilation Leads to Experimental_Workflow Quantitative Metabolomics Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine, Tissue) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Metabolite Extraction (e.g., Protein Precipitation, SPE) IS_Spiking->Extraction LC_Separation 4. LC Separation (Reversed-Phase Chromatography) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 6. Data Processing (Peak Integration, Ratio Calculation) MS_Detection->Data_Processing Quantification 7. Quantification (Calibration Curve) Data_Processing->Quantification Results 8. Results (Analyte Concentration) Quantification->Results Internal_Standard_Logic Principle of Internal Standard Correction cluster_analyte Analyte (Iloprost) cluster_is Internal Standard (Iloprost-d4) cluster_process Analytical Process Analyte_Initial Initial Concentration (Unknown) Process_Variability Process Variability (Extraction Loss, Matrix Effects) Analyte_Initial->Process_Variability Analyte_Signal MS Signal (Variable) Ratio Signal Ratio (Analyte / IS) = Constant Analyte_Signal->Ratio IS_Initial Initial Concentration (Known) IS_Initial->Process_Variability IS_Signal MS Signal (Variable) IS_Signal->Ratio Process_Variability->Analyte_Signal Process_Variability->IS_Signal Final_Concentration Accurate Concentration (Calculated) Ratio->Final_Concentration

References

Application Notes and Protocols for Quantifying Iloprost in Urine Samples using 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of Iloprost, a synthetic prostacyclin analog, in human urine samples. The protocol utilizes 16-(R)-Iloprost-d4 as a stable, deuterated internal standard for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Iloprost is a potent vasodilator used in the treatment of pulmonary arterial hypertension and other vascular diseases. Monitoring its excretion in urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

Iloprost Signaling Pathway

Iloprost exerts its therapeutic effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation Leads to Sample_Preparation_Workflow Start Urine Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Hydrolysis Enzymatic Hydrolysis (beta-glucuronidase) Spike->Hydrolysis SPE_Load Sample Loading onto SPE Cartridge Hydrolysis->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (e.g., 5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute Elute Iloprost and IS (e.g., Acetonitrile/Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Application Notes and Protocols for 16-(R)-Iloprost-d4 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-(R)-Iloprost-d4 is a deuterated analog of Iloprost, a synthetic and chemically stable prostacyclin (PGI2) analog. Iloprost is a potent vasodilator and inhibitor of platelet aggregation, primarily used in the treatment of pulmonary arterial hypertension.[1] The inclusion of deuterium atoms in this compound makes it a valuable tool for metabolic stability studies and as an internal standard in mass spectrometry-based quantification of Iloprost. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its biological activity, which is expected to be comparable to that of unlabeled Iloprost.

Mechanism of Action

Iloprost exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[3] Iloprost has also been shown to influence other signaling pathways, including the MAPK pathway.

Data Presentation: Quantitative Analysis of Iloprost Activity

The following table summarizes the binding affinity and functional potency of non-deuterated Iloprost in various cell-based assays. This data can serve as a reference for designing experiments and interpreting results obtained with this compound.

ParameterAssay TypeCell Line/SystemValueReference
Ki Radioligand BindingHEK-293 cells (recombinant human IP receptor)3.9 nM[2][4]
Ki Radioligand BindingCHO-K1 cells (recombinant human IP receptor)pKi 8.4 (approx. 4 nM)[5]
Ki Radioligand BindingHuman Platelet Membranes (native IP receptor)pKi 8.3 (approx. 5 nM)[5]
EC50 cAMP AccumulationCells expressing human IP receptor0.37 nM[2][4]

Signaling Pathway Diagram

Iloprost_Signaling_Pathway Iloprost This compound IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to MAPK_Pathway MAPK Pathway (e.g., p38, ERK1/2) Iloprost->MAPK_Pathway Modulates G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Responses (Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to MAPK_Pathway->Cellular_Response

Caption: Iloprost signaling pathway.

Experimental Protocols

Note: As this compound is expected to have similar biological activity to Iloprost, the following protocols are adapted from established methods for Iloprost and can be used as a starting point. Researchers should perform their own optimization.

cAMP Accumulation Assay (TR-FRET)

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as the LANCE® Ultra cAMP kit.

Experimental Workflow Diagram:

cAMP_Assay_Workflow Start Start Seed_Cells Seed cells expressing IP receptor into a 384-well plate Start->Seed_Cells Starve_Cells Serum-starve cells (optional, to reduce basal cAMP) Seed_Cells->Starve_Cells Prepare_Compound Prepare serial dilutions of This compound Starve_Cells->Prepare_Compound Add_Compound Add compound to cells and incubate for 30 min Prepare_Compound->Add_Compound Lyse_Cells Lyse cells and add Eu-cAMP tracer and ULight-anti-cAMP antibody Add_Compound->Lyse_Cells Incubate_Detection Incubate for 1 hour at room temperature Lyse_Cells->Incubate_Detection Read_Plate Read TR-FRET signal (665 nm and 615 nm) Incubate_Detection->Read_Plate Analyze_Data Analyze data and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cAMP accumulation assay.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the human IP receptor (e.g., HEK-293 or CHO cells) in appropriate media.

  • Cell Seeding: Seed cells into a white, opaque 384-well microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA) to achieve the desired concentration range.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 30 minutes at room temperature.

  • Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody solution to each well to lyse the cells and initiate the detection reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader at emission wavelengths of 665 nm and 615 nm.

  • Data Analysis: Calculate the 665 nm/615 nm ratio and plot the results against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MAPK Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 or p38 MAPK in response to this compound treatment.

Methodology:

  • Cell Culture and Seeding: Seed cells (e.g., endothelial cells or smooth muscle cells) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal MAPK activation, serum-starve the cells for 4-6 hours prior to stimulation.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated p38 (p-p38) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 or total p38 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is for assessing the inhibitory effect of this compound on platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy donors into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a sample of PRP to a cuvette with a stir bar.

    • Add various concentrations of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).

    • Induce platelet aggregation by adding an agonist such as ADP, collagen, or thrombin.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of 16-(R)-Iloprost-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing poor peak shape of 16-(R)-Iloprost-d4 in High-Performance Liquid Chromatography (HPLC) analysis. This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving common chromatographic issues encountered with this deuterated prostaglandin analogue.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the most common causes?

Peak tailing for polar acidic compounds like Iloprost is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1][2] The most common causes include:

  • Suboptimal Mobile Phase pH: Iloprost is a carboxylic acid. If the mobile phase pH is not low enough to keep the carboxyl group fully protonated, it can interact with residual silanols on the silica-based column packing, leading to tailing.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that cause peak tailing. Column degradation, especially at elevated pH and temperature, can expose more silanol groups.

  • Insufficient Buffer Capacity: An inadequate buffer concentration in the mobile phase may not be able to maintain a consistent pH on the column, leading to inconsistent ionization of the analyte and peak tailing.

  • Metal Chelation: Trace metal contamination in the sample, solvent, or column can lead to chelation with the analyte, causing tailing.

Q2: I am observing a fronting peak for this compound. What could be the reason?

Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, causing the excess analyte to travel faster, resulting in a fronting peak.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.

  • Column Void or Channeling: A void at the column inlet or channeling in the packed bed can cause the sample to travel through different paths, leading to a distorted peak shape.[3]

Q3: My this compound peak is broad. How can I improve its efficiency?

Broad peaks can be a result of several factors:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

  • Suboptimal Flow Rate: A flow rate that is too high or too low relative to the column's optimal efficiency can lead to broader peaks.

  • Temperature Effects: Inconsistent temperature across the column can cause peak broadening.[4][5][6] Pre-heating the mobile phase can sometimes mitigate this.[5]

  • Poor Column Efficiency: The column itself may be old or of low quality.

Q4: Could the deuterium label in this compound be the cause of the poor peak shape?

While deuterium substitution typically has a minor effect on chromatographic behavior, it is possible that the C-D bonds, being slightly shorter and stronger than C-H bonds, could subtly influence the molecule's interaction with the stationary phase. This might lead to slightly different retention times or, in rare cases, contribute to peak shape issues if secondary interactions are already a problem. However, it is more likely that the primary cause of poor peak shape lies with the chromatographic conditions rather than the deuterium label itself.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving poor peak shape for this compound.

Step 1: Initial System and Method Verification

Before making any changes to the method, it's crucial to ensure the HPLC system is functioning correctly and the established method is being followed precisely.

  • System Suitability Test: Perform a system suitability test with a well-behaved compound to confirm the system is performing as expected.

  • Method Verification: Double-check all parameters of your current method against the established protocol. Pay close attention to mobile phase preparation, pH adjustment, and column specifications.

Step 2: Mobile Phase Optimization

The mobile phase is a critical factor in achieving good peak shape for ionizable compounds like Iloprost.

  • pH Adjustment: Iloprost has a carboxylic acid moiety. To ensure it is fully protonated and minimize secondary interactions with silanols, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the carboxylic acid (typically around 4.5-5.0). A starting point could be a mobile phase pH of 3.0.[7]

  • Buffer Selection and Concentration: Use a buffer with a pKa close to the desired mobile phase pH. A phosphate buffer at a concentration of 10-25 mM is a good starting point.[7]

  • Organic Modifier: Acetonitrile is a common organic modifier for reversed-phase HPLC. Varying the percentage of acetonitrile can affect retention and peak shape.

Step 3: Column Evaluation and Selection

The choice of HPLC column and its condition are paramount for good chromatography.

  • Column Health: If the column is old or has been used with harsh conditions, it may be the source of the problem. Try a new column of the same type.

  • Stationary Phase: For prostaglandins, C8 and C18 columns are commonly used.[7] If you are using a C18 column and observing tailing, a C8 column might provide a better peak shape due to reduced hydrophobic interactions. A phenyl-hexyl column could also be considered as it offers different selectivity.

  • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample.

Step 4: Injection Parameters
  • Injection Volume and Concentration: To rule out sample overload, try injecting a smaller volume or a more dilute sample.

  • Injection Solvent: The injection solvent should ideally be the same as the initial mobile phase. If a stronger solvent must be used for solubility reasons, keep the injection volume as small as possible.

Step 5: Temperature Control
  • Column Temperature: Temperature can influence selectivity and peak shape.[4][5][8] Running the analysis at a controlled and slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak symmetry.[5]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Evaluation
  • Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier and buffer concentration (e.g., 20 mM potassium phosphate) but with different pH values (e.g., 2.5, 3.0, 3.5, 4.0).

  • Equilibrate the Column: For each mobile phase, equilibrate the column for at least 20 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Analyze the resulting chromatograms for peak tailing, asymmetry, and width.

Protocol 2: Column Screening
  • Select Columns: Choose a set of columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) but with the same dimensions.

  • Equilibrate Each Column: Using the optimized mobile phase from Protocol 1, equilibrate each column.

  • Inject Standard: Inject the this compound standard onto each column.

  • Compare Peak Shapes: Compare the peak shapes obtained from each column to identify the stationary phase that provides the best symmetry and efficiency.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Shape of this compound

Mobile Phase pHTailing FactorAsymmetry FactorPeak Width (at half height)
2.5
3.0
3.5
4.0

Table 2: Comparison of Different Stationary Phases

Stationary PhaseTailing FactorAsymmetry FactorPeak Width (at half height)
C18
C8
Phenyl-Hexyl

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_system_check System & Method Verification cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_injection Injection Parameters cluster_end Resolution start Poor Peak Shape Observed system_suitability Perform System Suitability Test start->system_suitability method_verification Verify Method Parameters system_suitability->method_verification ph_adjust Adjust Mobile Phase pH (2.5-3.5) method_verification->ph_adjust If system is OK buffer_conc Check Buffer Concentration (10-25 mM) ph_adjust->buffer_conc good_peak Good Peak Shape Achieved ph_adjust->good_peak If issue is resolved column_health Check Column Health (Try a new column) buffer_conc->column_health If peak shape is still poor buffer_conc->good_peak If issue is resolved stationary_phase Evaluate Different Stationary Phases (C18, C8, Phenyl-Hexyl) column_health->stationary_phase column_health->good_peak If issue is resolved injection_volume Reduce Injection Volume/Concentration stationary_phase->injection_volume If peak shape is still poor stationary_phase->good_peak If issue is resolved injection_solvent Match Injection Solvent to Mobile Phase injection_volume->injection_solvent injection_solvent->good_peak If issue is resolved

Caption: Troubleshooting workflow for poor peak shape.

Secondary_Interactions cluster_analyte This compound cluster_stationary_phase Stationary Phase (Silica-based C18) iloprost Iloprost-d4 (Analyte) carboxyl Carboxylate (COO-) iloprost->carboxyl Ionized at higher pH c18 C18 Chains (Primary Interaction) iloprost->c18 Hydrophobic Interaction (Retention) silanol Silanol (Si-OH) (Secondary Interaction Site) carboxyl->silanol Ionic Interaction (Causes Tailing)

Caption: Analyte-stationary phase interactions.

References

troubleshooting variability in 16-(R)-Iloprost-d4 signal intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in 16-(R)-Iloprost-d4 signal intensity during LC-MS/MS analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format.

Q1: We are observing significant variability and a general decrease in the signal intensity of our internal standard, this compound, across our sample batch. What are the potential causes?

A1: Variability in the internal standard (IS) signal, such as this compound, is a common issue in LC-MS/MS bioanalysis and can often be attributed to several factors throughout the analytical workflow. The primary suspects are matrix effects, issues with sample preparation, and instrument performance.

A logical approach to troubleshooting this issue is to systematically investigate each stage of your analytical process. The following flowchart outlines a recommended troubleshooting workflow:

Troubleshooting_Workflow Troubleshooting Workflow for this compound Signal Variability start Start: Variable IS Signal Observed check_matrix_effects 1. Investigate Matrix Effects - Post-column infusion - Post-extraction spike start->check_matrix_effects matrix_present Matrix Effects Present? check_matrix_effects->matrix_present optimize_chromatography 2a. Optimize Chromatography - Modify gradient - Change column matrix_present->optimize_chromatography Yes check_instrument 3. Evaluate Instrument Performance - Check for contamination - Verify spray stability matrix_present->check_instrument No improve_sample_prep 2b. Improve Sample Preparation - SPE, LLE - Dilute sample optimize_chromatography->improve_sample_prep improve_sample_prep->check_instrument instrument_issue Instrument Issue? check_instrument->instrument_issue clean_instrument 4a. Clean Instrument - Source, transfer optics - Replace tubing instrument_issue->clean_instrument Yes review_is_prep 5. Review IS Preparation - Concentration, stability instrument_issue->review_is_prep No optimize_parameters 4b. Optimize MS Parameters - Cone voltage, collision energy clean_instrument->optimize_parameters optimize_parameters->review_is_prep is_issue IS Preparation Issue? review_is_prep->is_issue prepare_fresh_is 6. Prepare Fresh IS Solution is_issue->prepare_fresh_is Yes end End: Signal Stabilized is_issue->end No prepare_fresh_is->end

Caption: A step-by-step workflow for troubleshooting variability in this compound signal intensity.

Q2: How can we quantitatively assess the impact of matrix effects on our this compound signal?

A2: A quantitative assessment of matrix effects can be achieved by calculating the matrix factor (MF). This is typically done by comparing the peak area of the analyte (or in this case, the internal standard) in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration.

Experimental Protocol: Assessment of Matrix Effect

  • Prepare a pure solution: Dissolve this compound in the final mobile phase composition to a known concentration (e.g., the concentration used in your assay).

  • Prepare blank matrix extracts: Process at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.

  • Post-extraction spike: To the extracted blank matrix samples, add the this compound pure solution to achieve the same final concentration as the pure solution.

  • Analysis: Inject both the pure solution and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Post-Extraction Spike) / (Peak Area in Pure Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

The following table summarizes hypothetical data for such an experiment:

Sample IDPeak Area (Pure Solution)Peak Area (Post-Extraction Spike)Matrix Factor
Lot 1150,000120,0000.80
Lot 2150,000115,5000.77
Lot 3150,000127,5000.85
Lot 4150,000112,5000.75
Lot 5150,000135,0000.90
Lot 6150,000123,0000.82
Average 150,000 122,250 0.815
%RSD 6.7%

In this example, the average Matrix Factor of 0.815 indicates an average ion suppression of 18.5% for the this compound signal.

Q3: Our laboratory is experiencing inconsistent recovery of this compound during sample preparation. What are the best practices for sample extraction?

A3: Prostaglandin analogs like Iloprost can be challenging to extract consistently from biological matrices due to their chemical properties. The choice of sample preparation technique can significantly impact recovery and signal variability.[1][2][3] Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be affected by the sample matrix, with ESI often being more susceptible.[3]

Here is a comparison of common extraction techniques with their pros and cons for prostaglandin analysis:

Extraction TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Can result in significant matrix effects due to insufficient cleanup.[4]
Liquid-Liquid Extraction (LLE) Good for removing salts and highly polar interferences.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, significantly reducing matrix effects.[2]More complex method development and can be more expensive.

For prostaglandins, a well-optimized Solid-Phase Extraction (SPE) method is often the most robust choice for minimizing matrix effects and achieving consistent recovery.

Q4: Can the concentration of the analyte, 16-(R)-Iloprost, affect the signal of the deuterated internal standard, this compound?

A4: Yes, at high analyte concentrations, the signal of the co-eluting deuterated internal standard can be suppressed.[5] This phenomenon is attributed to competition for the limited number of charged sites on the surface of droplets generated during the electrospray process.[5] When the analyte is in large excess, it can outcompete the internal standard for these sites, leading to a decrease in the internal standard's signal intensity.[5]

Q5: What are the key instrument parameters to check when troubleshooting signal instability?

A5: When instrument performance is suspected, a systematic check of the following is recommended:

  • Ion Source: Check for contamination of the ESI probe, capillary, and cone. A dirty source is a common cause of signal drift and suppression.

  • Spray Stability: Visually inspect the electrospray. An unstable or inconsistent spray will lead to highly variable signal intensity.

  • Gas Flows: Ensure that nebulizer and drying gas flows are at their optimal and consistent settings.

  • Temperatures: Verify that the desolvation and source temperatures are stable and at the setpoints.

  • LC System: Check for leaks, pressure fluctuations, and ensure proper mobile phase composition and flow rate.

Experimental Protocols

General LC-MS/MS Method for Prostaglandin Analysis in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Acidify 500 µL of plasma with 50 µL of 2% formic acid.

    • Spike with this compound internal standard solution.

    • Load the sample onto the SPE cartridge.

    • Wash with 1 mL of 5% methanol in water.

    • Elute with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of 16-(R)-Iloprost and this compound standards.

    • Instrument Parameters: Optimize cone voltage, collision energy, and gas settings for maximum signal intensity.

Signaling Pathway

Iloprost is a synthetic analog of prostacyclin (PGI2) and therefore exerts its biological effects through the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[6][7][8] The activation of this receptor triggers a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[7][9]

Prostacyclin_Signaling_Pathway Prostacyclin (PGI2) / Iloprost Signaling Pathway Iloprost Iloprost / PGI2 IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Aggregation Inhibition of Platelet Aggregation cAMP->Platelet_Aggregation MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Inactivates Vasodilation Vasodilation MLCK_inactive->Vasodilation

Caption: The signaling cascade initiated by the binding of Iloprost to the prostacyclin receptor.

References

Technical Support Center: Analysis of 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing Mass Spectrometry (MS) parameters and troubleshooting for the analysis of 16-(R)-Iloprost-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: this compound has a molecular formula of C₂₂H₂₈D₄O₄ and a molecular weight of approximately 364.51 g/mol .[1] In negative ion mode electrospray ionization (ESI-), the expected precursor ion is the deprotonated molecule [M-H]⁻. Therefore, you should be looking for a precursor ion with an m/z of approximately 363.5 .

Q2: What are the recommended MS/MS transitions for this compound?

A2: Based on the fragmentation of non-deuterated Iloprost, a common transition is from the precursor ion to a primary product ion. For Iloprost (precursor m/z 359.1), a known product ion is m/z 231.2. Assuming the deuterium labels are not on the neutral loss fragment, a probable primary transition for this compound would be from m/z 363.5 → 231.2 . A secondary transition can be used for confirmation. A common fragmentation for prostaglandins is the loss of water and other small molecules. It is recommended to perform a product ion scan on the m/z 363.5 precursor to identify other potential product ions for your specific instrument and conditions.

Q3: What are typical starting conditions for collision energy?

A3: Collision energy is highly instrument-dependent. However, for prostaglandin-like molecules, a starting point for optimization would be in the range of 15-35 eV . It is crucial to perform a collision energy optimization experiment by infusing a standard solution of this compound and monitoring the intensity of the desired product ions as you ramp the collision energy.

Experimental Protocols

Detailed Methodology for Optimizing MS/MS Transitions

This protocol outlines the steps for determining the optimal MS/MS transitions and collision energy for this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution for infusion by diluting the stock solution to approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without formic acid (for negative mode).

  • Mass Spectrometer Infusion:

    • Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Operate the mass spectrometer in negative ion mode.

  • Precursor Ion Identification (Q1 Scan):

    • Perform a full scan in the first quadrupole (Q1) to identify the deprotonated precursor ion, which is expected at m/z 363.5.

  • Product Ion Identification (Product Ion Scan):

    • Select the precursor ion (m/z 363.5) in Q1 and perform a product ion scan in the third quadrupole (Q3) to identify the major fragment ions.

    • Vary the collision energy (e.g., from 10 to 40 eV in 5 eV increments) to observe the fragmentation pattern at different energies.

  • MRM Transition Selection and Collision Energy Optimization:

    • From the product ion scan, select the most intense and stable product ions for your Multiple Reaction Monitoring (MRM) transitions.

    • For each selected transition, perform a collision energy optimization experiment. This involves monitoring the signal intensity of the product ion while systematically varying the collision energy.

    • The collision energy that produces the highest and most stable signal for each transition should be chosen for the quantitative method.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierSuggested Collision Energy (eV)
This compound363.5231.2 (Predicted)To be determined by product ion scan15 - 35 (for optimization)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal for Precursor Ion 1. Incorrect ionization mode. 2. Inefficient ionization. 3. Instability of the compound.1. Ensure the mass spectrometer is in negative ion mode. 2. Check the composition of the infusion solvent; for some compounds, adding a small amount of a basic modifier like ammonium hydroxide can improve negative ion formation. 3. Prepare fresh solutions and keep them cool and protected from light.
Poor Fragmentation/Low Product Ion Intensity 1. Suboptimal collision energy. 2. Collision gas pressure is too low.1. Perform a thorough collision energy optimization as described in the experimental protocol. 2. Check and adjust the collision gas pressure according to the manufacturer's recommendations.
Inconsistent Signal Intensity 1. Matrix effects from the sample. 2. Instability of the analyte in the prepared sample. 3. Contamination of the ion source.1. Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard if not already doing so. 2. Analyze samples as soon as possible after preparation. Investigate the stability of the analyte under the storage and autosampler conditions. 3. Clean the ion source, including the capillary and lenses, as part of routine maintenance.[2]
Chromatographic Peak Tailing or Splitting 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent is too strong.1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Verify that the column oven is maintaining a stable temperature. 3. A gradual shift in retention time can indicate the end of the column's life.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_work Dilute to 1 µg/mL Working Solution prep_stock->prep_work infusion Infuse Working Solution prep_work->infusion q1_scan Q1 Scan for Precursor Ion (m/z 363.5) infusion->q1_scan prod_scan Product Ion Scan q1_scan->prod_scan ce_opt Collision Energy Optimization prod_scan->ce_opt select_trans Select MRM Transitions ce_opt->select_trans define_method Define Final LC-MS/MS Method select_trans->define_method

Caption: Experimental workflow for optimizing MS/MS transitions for this compound.

troubleshooting_logic cluster_signal Signal Issues cluster_chromatography Chromatography Issues start Problem Encountered no_signal No/Low Signal start->no_signal inconsistent_signal Inconsistent Signal start->inconsistent_signal peak_shape Poor Peak Shape start->peak_shape rt_shift Retention Time Shift start->rt_shift check_ionization Check Ionization Mode/Solvent no_signal->check_ionization check_stability Check Analyte Stability no_signal->check_stability matrix_effects Investigate Matrix Effects inconsistent_signal->matrix_effects clean_source Clean Ion Source inconsistent_signal->clean_source check_column Check Column/Mobile Phase peak_shape->check_column check_solvent Check Sample Solvent peak_shape->check_solvent check_mobile_phase Check Mobile Phase/Temp rt_shift->check_mobile_phase column_age Consider Column Age rt_shift->column_age

Caption: Logical flowchart for troubleshooting common LC-MS/MS issues.

References

potential for isotopic exchange in 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 16-(R)-Iloprost-d4 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the potential for isotopic exchange in this compound?

A1: The potential for isotopic exchange (loss of deuterium) in this compound is considered low under typical physiological conditions. The deuterium atoms are located at the C3 and C4 positions of the pentanoic acid side chain, which are not typically sites of spontaneous chemical exchange in aqueous solutions at physiological pH.

The primary route of metabolism for Iloprost is through beta-oxidation of this pentanoic acid side chain. While this process involves the enzymatic cleavage of carbon-carbon bonds, the carbon-deuterium (C-D) bonds at the C3 and C4 positions are stronger than the corresponding carbon-hydrogen (C-H) bonds. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.[1][2] The increased strength of the C-D bond makes it less likely for the deuterium atoms to be abstracted during enzymatic processes.

However, it is important to note that while the potential is low, the absolute stability in your specific experimental system should be verified. We recommend performing stability studies, especially in long-term experiments or when using complex biological matrices.

Q2: Where are the deuterium atoms located in this compound?

A2: The four deuterium atoms in this compound are located on the pentanoic acid side chain. Specifically, the formal chemical name is 5-((3aS,4R,5R,6aS,E)-5-hydroxy-4-((3S,E)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)hexahydropentalen-2(1H)-ylidene)pentanoic-3,3,4,4-d4 acid. This indicates that the deuterium atoms are at the C3 and C4 positions of the pentanoic acid moiety.

Q3: How can I experimentally assess the isotopic stability of this compound?

A3: You can assess the isotopic stability of this compound by incubating the compound in a relevant biological matrix (e.g., plasma, liver microsomes, or with whole cells) and monitoring the presence of the deuterated and non-deuterated forms over time using mass spectrometry. A detailed protocol for an in vitro metabolic stability assay is provided in the "Experimental Protocols" section below.

Q4: What is the known metabolic pathway for Iloprost?

A4: The primary metabolic pathway for Iloprost is the beta-oxidation of the carboxylic acid side chain (the pentanoic acid chain). This process shortens the side chain, leading to the formation of metabolites such as tetranor-iloprost.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected loss of the d4 parent compound in my assay. Metabolic instability: The compound may be metabolized by enzymes in your experimental system (e.g., liver microsomes, hepatocytes).1. Confirm the metabolic activity of your test system using a positive control compound with known metabolic fate. 2. Analyze samples for the appearance of metabolites of this compound. 3. If metabolism is confirmed, this may be an expected outcome of your experiment. The deuteration is intended to slow, not necessarily completely block, metabolism.
Detection of non-deuterated (d0) Iloprost. Isotopic exchange: While unlikely, some deuterium loss may be occurring. Contamination: The original stock of this compound may contain a small percentage of the non-deuterated form, or there may be contamination in your analytical workflow.1. Analyze a fresh, unincubated sample of your this compound stock solution to determine the initial isotopic purity. 2. Carefully clean your analytical instrumentation to rule out contamination. 3. If deuterium loss is confirmed, consider shortening incubation times or using a less metabolically active system, if your experimental design allows.
Variability in results between experimental replicates. Inconsistent sample handling: Differences in incubation times, temperatures, or reagent concentrations can lead to variability. Pipetting errors: Inaccurate pipetting of the test compound or biological matrix.1. Ensure precise and consistent timing for all steps of your experiment. 2. Use calibrated pipettes and proper pipetting techniques. 3. Include multiple technical and biological replicates in your experimental design.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and potential for isotopic exchange of this compound.

Materials:

  • This compound

  • Pooled liver microsomes (human or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard (IS) for LC-MS/MS analysis (a structurally similar compound not present in the matrix)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

Procedure:

  • Preparation:

    • Thaw the liver microsomes on ice.

    • Prepare a working solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in the phosphate buffer to the final desired concentration (typically around 1 µM).

    • Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes and the this compound working solution. Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS.

    • Monitor the mass-to-charge ratio (m/z) for this compound, non-deuterated Iloprost (d0), and any expected metabolites.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the degradation rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

  • Quantify the amount of non-deuterated Iloprost at each time point to assess isotopic exchange.

Parameter Calculation
Half-life (t½) 0.693 / k (where k is the slope of the ln(% remaining) vs. time plot)
Intrinsic Clearance (CLint) (k * incubation volume) / mg of microsomal protein

Visualizations

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost This compound IP_Receptor Prostacyclin Receptor (IP) Iloprost->IP_Receptor Binds to G_Protein Gs Protein (α, β, γ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Iloprost signaling pathway via the IP receptor.

Experimental_Workflow start Start: Prepare Reagents incubation Incubate this compound with Liver Microsomes at 37°C start->incubation sampling Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction with Acetonitrile + Internal Standard sampling->quenching processing Centrifuge and Collect Supernatant quenching->processing analysis LC-MS/MS Analysis processing->analysis data_analysis Data Analysis: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) - Isotopic Exchange analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro metabolic stability assay.

References

improving recovery of 16-(R)-Iloprost-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of 16-(R)-Iloprost-d4 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for this compound?

A1: Low recovery of prostaglandin analogs like Iloprost is often due to a combination of factors. These can include suboptimal pH during extraction, inefficient protein precipitation, analyte adsorption to labware, and inappropriate selection of extraction solvents or solid-phase extraction (SPE) cartridges. The inherent chemical stability of the analyte in the biological matrix and during the extraction process is also a critical factor.[1][2]

Q2: Which sample extraction technique is best for this compound: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)?

A2: The choice of extraction technique depends on the sample matrix, required sample cleanliness, and desired throughput.

  • Solid-Phase Extraction (SPE) is often preferred for its high selectivity, high recovery rates, and ability to produce clean extracts, which is beneficial for sensitive LC-MS/MS analysis.[3][4]

  • Liquid-Liquid Extraction (LLE) offers good selectivity but can be more labor-intensive and may result in lower recovery if not properly optimized.[5]

  • Protein Precipitation (PPT) is a simple and fast method, suitable for high-throughput applications. However, it may result in less clean extracts compared to SPE and LLE, potentially leading to matrix effects in the analytical instrument.[3]

Q3: How important is the pH of the sample during extraction?

A3: The pH of the sample is critical for achieving high recovery. For acidic compounds like Iloprost, adjusting the pH of the sample to be at least two pH units below the analyte's pKa ensures that it is in its neutral form.[6] This promotes better retention on reversed-phase SPE sorbents and more efficient partitioning into organic solvents during LLE.[6] For prostaglandins, including 1% formic acid in the sample loading mixture has been shown to significantly improve recovery from various biological matrices.[7]

Q4: Can this compound degrade during sample collection and storage?

A4: Yes, the stability of prostaglandins in biological samples can be a concern.[2] Factors such as enzymatic degradation, pH, and storage temperature can affect analyte stability. It is crucial to handle and store samples under conditions that minimize degradation, such as storing at -80°C and adding antioxidants or enzyme inhibitors if necessary.

Troubleshooting Guide

Issue 1: Low Recovery of this compound

This guide provides a systematic approach to troubleshooting and improving low recovery rates.

LowRecoveryTroubleshooting Troubleshooting Workflow for Low Recovery start Low Recovery Observed check_method Review Current Extraction Protocol start->check_method is_spe Using SPE? check_method->is_spe Identify Method is_lle Using LLE? check_method->is_lle is_ppt Using PPT? check_method->is_ppt spe_sorbent Optimize SPE Sorbent (e.g., C8, C18, HLB) is_spe->spe_sorbent Yes lle_solvent Optimize Extraction Solvent (Based on LogP/LogD) is_lle->lle_solvent Yes ppt_solvent Optimize Precipitating Solvent (e.g., Acetonitrile, Methanol) is_ppt->ppt_solvent Yes spe_ph Adjust Sample pH (Acidify for Iloprost) spe_sorbent->spe_ph spe_wash Optimize Wash Solvent (Remove interferences without eluting analyte) spe_ph->spe_wash spe_elute Optimize Elution Solvent (Ensure complete elution) spe_wash->spe_elute re_evaluate Re-evaluate Recovery spe_elute->re_evaluate lle_ph Adjust Sample pH (Ensure analyte is neutral) lle_solvent->lle_ph lle_ratio Optimize Solvent:Sample Ratio (e.g., 7:1) lle_ph->lle_ratio lle_mixing Optimize Mixing Time/Vigor lle_ratio->lle_mixing lle_mixing->re_evaluate ppt_temp Optimize Precipitation Temperature (e.g., cold) ppt_solvent->ppt_temp ppt_temp->re_evaluate

Caption: A step-by-step diagram for troubleshooting low analyte recovery.

Data Presentation: Recovery of Prostaglandins

The following tables summarize recovery data for prostaglandins using different extraction methods, which can serve as a reference for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Saliva Samples

Extraction MethodNumber of Extracted CompoundsRelative Standard Deviation (RSD)
Protein Precipitation (PPT)8628~12%
Liquid-Liquid Extraction (LLE)4738~18%
Solid-Phase Extraction (SPE)5281~16%
(Data adapted from a study on saliva sample extraction, providing a general comparison of methods)[8]

Table 2: Recovery of Fexofenadine using Different Extraction Methods

Extraction MethodAnalyte ConcentrationAverage Recovery Rate
Liquid-Liquid Extraction0.06 µg/mL33-42%
Protein Precipitation0.8 µg/mL97.89%
Protein Precipitation1.6 µg/mL102.93%
Protein Precipitation2.4 µg/mL101.52%
Protein Precipitation3.2 µg/mL100.21%
(Data from a comparative study on fexofenadine extraction, highlighting the potential for high recovery with PPT)[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and should be optimized for your specific application.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow start Start conditioning 1. Conditioning Condition SPE cartridge with methanol, then water. start->conditioning equilibration 2. Equilibration Equilibrate with an acidic buffer (e.g., water with 1% formic acid). conditioning->equilibration sample_loading 3. Sample Loading Load the pre-treated, acidified sample onto the cartridge. equilibration->sample_loading washing 4. Washing Wash with a weak organic solvent to remove interferences. sample_loading->washing elution 5. Elution Elute this compound with a strong organic solvent (e.g., methanol). washing->elution evaporation 6. Evaporation & Reconstitution Evaporate the eluate and reconstitute in mobile phase. elution->evaporation end Ready for Analysis evaporation->end

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sorbent Selection: Choose a suitable SPE sorbent, such as C8, C18, or a hydrophilic-lipophilic balance (HLB) sorbent.[9]

  • Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water.

  • Equilibration: Equilibrate the cartridge with 1-2 mL of water containing 1% formic acid.[7]

  • Sample Preparation: Thaw the biological sample (e.g., plasma, urine) and centrifuge to remove particulates. Acidify the sample by adding formic acid to a final concentration of 1%.

  • Sample Loading: Load the acidified sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the this compound with 1-2 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general framework for LLE and should be optimized for your specific needs.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow start Start sample_prep 1. Sample Preparation Acidify the biological sample (e.g., with formic or acetic acid). start->sample_prep add_solvent 2. Add Extraction Solvent Add a water-immiscible organic solvent (e.g., ethyl acetate). sample_prep->add_solvent mixing 3. Mixing Vortex or shake vigorously to ensure thorough mixing. add_solvent->mixing centrifugation 4. Phase Separation Centrifuge to separate the aqueous and organic layers. mixing->centrifugation collection 5. Collect Organic Layer Carefully collect the upper organic layer containing the analyte. centrifugation->collection evaporation 6. Evaporation & Reconstitution Evaporate the solvent and reconstitute in mobile phase. collection->evaporation end Ready for Analysis evaporation->end

Caption: A standard workflow for Liquid-Liquid Extraction (LLE).

Methodology:

  • Solvent Selection: Choose an appropriate water-immiscible organic solvent. Ethyl acetate is commonly used for extracting prostaglandins. The choice should be guided by the analyte's physicochemical properties, such as its LogP or LogD value.[6]

  • Sample Preparation: Acidify the biological sample to ensure the this compound is in its neutral, more organic-soluble form.

  • Extraction: Add the organic solvent to the sample, typically at a solvent-to-sample ratio of 5:1 to 7:1.[10] Vortex or shake the mixture vigorously for several minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube, avoiding any contamination from the aqueous layer.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) for this compound

Methodology:

  • Solvent Addition: Add a cold organic solvent, such as acetonitrile or methanol, to the biological sample at a ratio of 3:1 (solvent:sample).

  • Precipitation: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase. This step is crucial for concentrating the analyte and ensuring compatibility with the analytical method.

References

Technical Support Center: Quantification of 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of 16-(R)-Iloprost-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantification?

A1: this compound is a deuterated form of 16-(R)-Iloprost, which is a stable synthetic analog of prostacyclin. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds like this compound are commonly used as internal standards (IS). The additional mass from the deuterium atoms allows the mass spectrometer to distinguish the internal standard from the non-deuterated (endogenous or administered) analyte, while its chemical properties are nearly identical. This helps to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.

Q2: What are matrix effects and how can they impact the quantification of this compound?

A2: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds from the biological sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2][3] For this compound, matrix effects can be caused by phospholipids, salts, and other endogenous components of the biological sample that co-elute from the LC column. While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, this compensation is not always perfect.[4]

Q3: How can I assess the impact of matrix effects on my this compound quantification?

A3: Several methods can be used to evaluate matrix effects:

  • Post-Column Infusion: A constant flow of this compound is introduced into the mass spectrometer after the LC column. A blank, extracted matrix sample is then injected. Any fluctuation in the baseline signal of the analyte indicates the presence of ion suppression or enhancement at that retention time.

  • Pre-spiking vs. Post-spiking: The response of this compound in a sample where it is spiked into the matrix before extraction (pre-spiked) is compared to a sample where it is spiked into the extracted matrix after the clean-up process (post-spiked). A significant difference in the signal intensity between the two indicates a strong matrix effect.

  • Analysis of Multiple Matrix Lots: Analyzing samples prepared from at least six different sources of the biological matrix can help to assess the variability of the matrix effect between different subjects or batches.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column degradation or contamination.- Clean the column according to the manufacturer's instructions. - If cleaning is ineffective, replace the column.
Mismatch between sample solvent and mobile phase.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
High injection volume.- Reduce the injection volume.
Dead volume in the LC system.- Check and minimize the length and diameter of tubing between the injector, column, and detector.
High Variability in Results Inconsistent sample preparation.- Ensure consistent and precise execution of all sample preparation steps (e.g., pipetting, vortexing, evaporation).
Significant and variable matrix effects.- Optimize the sample clean-up procedure to remove more interfering matrix components (e.g., use a more selective solid-phase extraction protocol). - Adjust the chromatographic method to separate this compound from the interfering peaks.
Instability of this compound.- Verify the stability of the analyte and internal standard under the storage and experimental conditions.
Low Signal Intensity / Poor Sensitivity Ion suppression due to matrix effects.- As mentioned above, optimize sample preparation and chromatography. - Consider using a different ionization source (e.g., APCI instead of ESI) if available and appropriate.
Suboptimal MS/MS parameters.- Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for this compound.
Poor extraction recovery.- Evaluate and optimize the extraction method to ensure efficient recovery of the analyte and internal standard.
Internal Standard Response Varies Significantly Between Samples Differential matrix effects on the analyte and internal standard.- Even with a deuterated standard, significant differences in matrix effects can occur. Further optimization of sample cleanup and chromatography is necessary.[4]
Contamination of the internal standard.- Ensure the purity of the this compound stock solution.
Inaccurate spiking of the internal standard.- Verify the concentration of the internal standard spiking solution and the precision of the spiking volume.

Experimental Protocols

Below are generalized methodologies for key experiments related to the quantification of this compound and the assessment of matrix effects. These should be optimized for your specific laboratory conditions and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the biological sample (e.g., plasma) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and the analyte with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development. Actual parameters will need to be optimized for your specific instrument and column.

Parameter Typical Value
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) - Negative Ion Mode
MS/MS Transition (Example for a prostaglandin) Precursor Ion (Q1): [M-H]⁻ Product Ion (Q3): A specific fragment ion resulting from collision-induced dissociation.
Internal Standard This compound
Quantification of Matrix Effect

The matrix effect can be quantitatively assessed using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for the quantification of Iloprost using this compound as an internal standard.

Iloprost Signaling Pathway

Iloprost, as a prostacyclin analog, primarily exerts its effects through the prostacyclin (IP) receptor, a G-protein coupled receptor.[1] This signaling cascade leads to vasodilation and inhibition of platelet aggregation.[1]

G Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Leads to

Caption: Simplified signaling pathway of Iloprost via the prostacyclin (IP) receptor.

References

ensuring long-term stability of 16-(R)-Iloprost-d4 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of 16-(R)-Iloprost-d4 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For long-term stability, it is recommended to dissolve this compound in an organic solvent. The product is typically supplied in methyl acetate. Other suitable organic solvents include ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] It is crucial to use an inert gas to purge the solvent of choice before dissolving the compound.[2]

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: To ensure long-term stability, store the stock solution of this compound at -20°C.[1][2] When stored properly in a suitable organic solvent, the compound is stable for at least two years.[1]

Q3: Can I store this compound in an aqueous buffer?

A3: It is not recommended to store this compound in aqueous solutions for more than one day.[2] Prostaglandin analogs can be unstable in aqueous solutions due to hydrolysis.[3] If you need to prepare an aqueous solution for your experiment, it should be made fresh daily from a stock solution in an organic solvent. For maximum solubility in aqueous buffers like PBS (pH 7.2), the organic solvent solution should be diluted with the buffer of choice.[2]

Q4: Is this compound sensitive to light?

A4: Prostaglandin analogs can be sensitive to light.[3] Therefore, it is good practice to protect the stock solution from light by storing it in an amber vial or a light-blocking container. Photostability testing is a standard part of stress testing to determine a compound's intrinsic sensitivity to light.

Q5: How can I be sure my stock solution is still stable after a period of storage?

A5: The stability of your stock solution can be verified by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products. Regular analysis of the stock solution will ensure its integrity over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected or inconsistent experimental results. Degradation of the this compound stock solution.1. Prepare a fresh stock solution from a new vial of the compound. 2. Verify the stability of your existing stock solution using the HPLC method detailed in the "Experimental Protocols" section. 3. Ensure proper storage conditions (-20°C, protection from light) and the use of a suitable organic solvent.
Precipitate observed in the stock solution upon thawing. The solubility of this compound may have been exceeded, or the solvent may have partially evaporated.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, the solution may be supersaturated. Consider diluting the stock solution to a lower concentration. 3. Ensure the vial is tightly sealed to prevent solvent evaporation.
Appearance of extra peaks in the HPLC chromatogram of the stock solution. This indicates the presence of degradation products.1. Identify the potential cause of degradation by performing forced degradation studies (see "Experimental Protocols"). This will help in understanding the degradation pathway. 2. Prepare a fresh stock solution and ensure meticulous adherence to proper storage and handling procedures.

Experimental Protocols

Stability-Indicating HPLC Method

This High-Performance Liquid Chromatography (HPLC) method is designed for the analysis of Iloprost and can be adapted for this compound to assess the stability of stock solutions. This method is capable of resolving Iloprost diastereoisomers.[4]

ParameterSpecification
Column Reversed-phase Zorbax Rx-C8
Mobile Phase 0.02M potassium phosphate (pH 3.0), acetonitrile, and methanol (46:30:24, v/v)[4]
Flow Rate 1.7 mL/min[4]
Detection UV absorbance (wavelength to be optimized for this compound, typically around 210 nm for prostaglandins)
Internal Standard 2-Naphthoic acid can be used as an internal standard.[4]
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general guidelines for stress testing based on ICH recommendations.

Stress ConditionProtocol
Acid Hydrolysis Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize the sample before HPLC analysis.
Base Hydrolysis Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize the sample before HPLC analysis.
Oxidation Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
Thermal Degradation Expose a solid sample of this compound to 70°C for 48 hours. Dissolve the sample in a suitable solvent for HPLC analysis.
Photodegradation Expose a solution of this compound to a light source with a specified output (e.g., consistent with ICH Q1B guidelines) for a defined period. Analyze the sample by HPLC.

Visualizations

Iloprost Signaling Pathway

Iloprost is a synthetic analog of prostacyclin (PGI₂) and exerts its effects primarily through the prostacyclin receptor (IP), a G-protein coupled receptor.[5] The binding of Iloprost to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[5]

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost Iloprost IP_Receptor IP Receptor (Prostacyclin Receptor) Iloprost->IP_Receptor Gs_protein Gs Protein IP_Receptor->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response phosphorylates target proteins

Caption: Iloprost signaling pathway via the IP receptor.

Experimental Workflow for Stability Assessment

A systematic workflow is crucial for accurately assessing the long-term stability of this compound stock solutions. This involves proper sample preparation, subjecting the compound to stress conditions, and analyzing the samples using a validated stability-indicating HPLC method.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Testing (Forced Degradation) cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution in Recommended Solvent Acid Acid Hydrolysis Prep_Stock->Acid Expose to Stress Conditions Base Base Hydrolysis Prep_Stock->Base Expose to Stress Conditions Oxidation Oxidation Prep_Stock->Oxidation Expose to Stress Conditions Thermal Thermal Stress Prep_Stock->Thermal Expose to Stress Conditions Photo Photodegradation Prep_Stock->Photo Expose to Stress Conditions HPLC Stability-Indicating HPLC Analysis Prep_Stock->HPLC Control (Unstressed) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data_Analysis Data Analysis: - Quantify Parent Compound - Identify Degradation Products HPLC->Data_Analysis

Caption: Workflow for stability assessment of this compound.

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to Internal Standards for 16-(R)-Iloprost-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Iloprost, the selection of an appropriate internal standard is a critical step to ensure accurate and reliable quantification. This guide provides a comprehensive comparison of 16-(R)-Iloprost-d4 as a stable isotope-labeled (SIL) internal standard against the alternative of using a structural analog. While direct, publicly available experimental data comparing this compound to other specific internal standards is limited, this guide leverages established principles of bioanalytical method validation to offer a thorough evaluation.

Iloprost is a synthetic analog of prostacyclin PGI2 used in the treatment of pulmonary arterial hypertension.[1] Its accurate quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The use of an internal standard (IS) in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental to correct for variability during sample preparation and analysis.[2][3] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[4]

The Gold Standard: Stable Isotope-Labeled Internal Standards

This compound is a deuterated form of the R-isomer of Iloprost, designed specifically for use as an internal standard in mass spectrometry-based assays.[2] SIL internal standards are widely considered the gold standard in quantitative bioanalysis due to their high degree of similarity to the analyte.

Theoretical Performance Comparison: this compound vs. Structural Analog

The following table provides a theoretical comparison of the expected performance of this compound against a hypothetical structural analog internal standard, based on established principles of bioanalytical method validation.

Performance ParameterThis compound (Stable Isotope-Labeled)Structural Analog Internal StandardRationale
Co-elution with Analyte High LikelihoodUnlikelySIL IS has nearly identical physicochemical properties to the analyte, leading to similar chromatographic retention times. This is crucial for compensating for matrix effects that can vary across the chromatogram.[4]
Extraction Recovery Highly Similar to AnalytePotentially DifferentMinor structural differences in an analog can lead to variations in extraction efficiency compared to the analyte, introducing bias.
Ionization Efficiency Nearly Identical to AnalyteDifferentThe ionization efficiency in the mass spectrometer source is highly dependent on the molecule's structure. A SIL IS will have virtually the same ionization response as the analyte, while an analog will differ.
Matrix Effect Compensation ExcellentVariable to PoorBecause a SIL IS co-elutes and has the same ionization properties as the analyte, it experiences the same degree of ion suppression or enhancement from the biological matrix, providing effective correction.[4]
Accuracy and Precision HighModerate to HighThe superior ability of a SIL IS to correct for various sources of error generally leads to higher accuracy and precision in the final concentration measurements.
Availability Commercially AvailableMay require custom synthesisThis compound is readily available from commercial suppliers.

Experimental Protocols for Internal Standard Validation

The validation of a bioanalytical method using an internal standard must adhere to strict regulatory guidelines. The following is a representative protocol for key experiments to evaluate the performance of an internal standard like this compound for Iloprost quantification.

Specificity and Selectivity
  • Objective: To ensure that components in the biological matrix do not interfere with the detection of the analyte or the internal standard.

  • Protocol:

    • Analyze at least six different blank matrix samples (e.g., human plasma) from individual donors.

    • Analyze a blank matrix sample spiked with the internal standard only.

    • Analyze a blank matrix sample spiked with Iloprost at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. The response of interfering peaks at the retention time of the internal standard should be less than 5% of the internal standard response.

Matrix Effect
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

  • Protocol:

    • Prepare two sets of samples at low and high concentrations of Iloprost.

    • Set A: Spike Iloprost and this compound into the post-extraction supernatant of blank matrix from at least six different sources.

    • Set B: Spike Iloprost and this compound into a clean solvent.

    • Calculate the matrix factor (MF) for the analyte and the internal standard by comparing the peak areas in Set A to Set B.

    • Calculate the internal standard-normalized matrix factor.

    • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix sources should be ≤15%.

Recovery
  • Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.

  • Protocol:

    • Prepare three sets of samples at low, medium, and high concentrations.

    • Set 1 (Extracted): Spike Iloprost and this compound into the biological matrix and proceed through the entire extraction process.

    • Set 2 (Post-Extracted): Extract blank matrix and spike Iloprost and this compound into the final extract.

    • Set 3 (Neat): Spike Iloprost and this compound into the reconstitution solvent.

    • Calculate the recovery by comparing the peak area of the analyte and internal standard in Set 1 to Set 2.

    • Acceptance Criteria: While a specific percentage is not mandated, the recovery should be consistent and reproducible across concentration levels.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the signaling pathway of Iloprost and a typical experimental workflow for internal standard validation.

Iloprost_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell / Platelet Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor (G-protein coupled) Iloprost->IP_Receptor Binds to G_Protein Gαs IP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to Vasodilation Vasodilation MLCK->Vasodilation Leads to

Caption: Iloprost Signaling Pathway.

Internal_Standard_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Assessment Plasma_Sample Biological Matrix (e.g., Plasma) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Spike_Analyte Spike with Iloprost (for QC/Calibrators) Spike_IS->Spike_Analyte Extraction Protein Precipitation & Extraction Spike_Analyte->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Selectivity Selectivity Data_Processing->Selectivity Matrix_Effect Matrix Effect Data_Processing->Matrix_Effect Recovery Recovery Data_Processing->Recovery Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision Final_Report Validation Report Selectivity->Final_Report Matrix_Effect->Final_Report Recovery->Final_Report Accuracy_Precision->Final_Report

Caption: Experimental Workflow for Internal Standard Validation.

References

The Gold Standard in Bioanalysis: A Close Look at the Accuracy and Precision of Deuterated Iloprost Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalysis, particularly for potent lipid mediators like the synthetic prostacyclin analogue iloprost, achieving the highest levels of accuracy and precision is paramount for reliable pharmacokinetic and toxicokinetic studies. The use of stable isotope-labeled internal standards, such as 16-(R)-Iloprost-d4, is the cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the expected analytical performance of this compound by examining validation data from a closely related prostacyclin analogue, treprostinil, which utilizes a deuterated internal standard.

Unwavering Accuracy and Precision: A Look at the Data

The validation results, which are well within the acceptance criteria set by regulatory bodies like the FDA, are summarized below.[1] These data serve as a reliable proxy for the expected performance of this compound in a properly validated bioanalytical method.

Quality Control LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Lower Limit of Quantification (LLOQ)0.253.344.58107.87
Low Quality Control (LQC)0.751.161.1192.97
Medium Quality Control (MQC)10.02.052.5598.42
High Quality Control (HQC)60.01.781.99101.23

Data adapted from a validation study of treprostinil using a deuterated internal standard.[1]

The low coefficients of variation (%CV) for both intra- and inter-assay precision demonstrate the high reproducibility of the method. Furthermore, the accuracy, with values close to 100%, indicates a strong agreement between the measured concentrations and the true values. This level of performance is critical for making sound decisions in drug development.

The Experimental Backbone: A Validated Bioanalytical Protocol

The reliability of bioanalytical data is intrinsically linked to the rigor of the experimental protocol. A typical workflow for the analysis of iloprost or its analogues in biological matrices like plasma or serum using a deuterated internal standard involves several key steps.

A validated LC-MS/MS method for a prostacyclin analogue, which serves as a model for an iloprost assay, is detailed below.[1]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of the biological sample (e.g., human serum), an internal standard solution, such as this compound in methanol, is added.

  • Protein precipitation is induced by adding an organic solvent like acetonitrile.

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The clear supernatant is collected for analysis.

2. Chromatographic Separation: Liquid Chromatography

  • An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A C18 reverse-phase column is commonly used for the separation of prostaglandins.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate the analyte from other matrix components.

3. Detection: Tandem Mass Spectrometry

  • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for prostaglandins.

  • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (iloprost) and the internal standard (this compound). This is known as Multiple Reaction Monitoring (MRM) and provides high selectivity.

Visualizing the Workflow

To better illustrate the process, the following diagram outlines the key stages of a typical bioanalytical workflow for prostaglandin analysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation Supernatant->LC Injection MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Report Report Results Quantification->Report

A typical bioanalytical workflow for prostaglandin analysis.

The Signaling Pathway of Iloprost

Iloprost exerts its therapeutic effects by acting as a stable analogue of prostacyclin (PGI2). It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), ultimately resulting in vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor Prostacyclin Receptor (IP) Iloprost->IP_Receptor binds G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition

Simplified signaling pathway of iloprost.

References

Validation of an Analytical Method for Iloprost Using 16-(R)-Iloprost-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Iloprost in biological matrices, specifically utilizing 16-(R)-Iloprost-d4 as an internal standard (IS). The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a widely accepted technique for its high sensitivity and selectivity in bioanalysis.[1] This document will compare the performance of this compound with a potential alternative internal standard and provide detailed experimental protocols and supporting data.

Introduction to Iloprost and the Need for a Validated Analytical Method

Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension and other vascular diseases.[2] Accurate and precise quantification of Iloprost in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. A validated analytical method ensures the reliability and reproducibility of the obtained concentration data, which is a regulatory requirement for drug development and clinical applications.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[3] These internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.[4]

Comparison of Internal Standards for Iloprost Analysis

The selection of an appropriate internal standard is critical for the development of a robust bioanalytical method. Here, we compare the ideal characteristics of this compound with a plausible alternative, Treprostinil-d4, another deuterated prostacyclin analog.

Parameter This compound (Ideal) Treprostinil-d4 (Alternative) Rationale for Comparison
Structural Similarity Identical to Iloprost (with deuterium labels)Structurally similar prostacyclin analogA closely related structure is the next best alternative to an isotopically labeled version of the analyte.
Physicochemical Properties Nearly identical to IloprostSimilar, but not identical, to IloprostDifferences in properties can lead to variations in extraction recovery and chromatographic retention time.
Co-elution with Analyte Expected to co-elute with IloprostMay have a slightly different retention timeCo-elution is ideal for compensating for matrix effects that can occur at the same retention time as the analyte.
Ionization Efficiency Nearly identical to IloprostSimilar, but may differ slightlyDifferences in ionization can affect the accuracy of quantification if not properly compensated.
Potential for Crosstalk Minimal, with appropriate mass transition selectionLow, but requires careful selection of mass transitionsCrosstalk occurs when the signal from the internal standard interferes with the analyte signal, or vice-versa.
Commercial Availability Available from specialized chemical suppliersCommercially availableThe accessibility of the internal standard is a practical consideration for routine analysis.

Experimental Protocol: LC-MS/MS Method for Iloprost in Human Plasma

This section details a representative experimental protocol for the quantification of Iloprost in human plasma using this compound as the internal standard. This protocol is based on established methods for similar prostacyclin analogs.[2][5]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
Parameter Condition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
Parameter Condition
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Iloprost: [M-H]⁻ > specific fragment ion; this compound: [M-H+4]⁻ > specific fragment ion

Validation Parameters and Performance Data

The following table summarizes the expected validation parameters and performance data for the described method, based on typical results for similar bioanalytical assays.[5][6]

Validation Parameter Acceptance Criteria Expected Performance with this compound
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Internal standard normalized matrix factor within 0.85 to 1.15Within acceptable range
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initialStable under typical storage and handling conditions

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample add_is Add this compound plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing

Caption: Workflow for the preparation and analysis of plasma samples for Iloprost quantification.

Iloprost Signaling Pathway

iloprost_signaling cluster_cell_membrane Cell Membrane ip_receptor IP Receptor (GPCR) g_protein G Protein (Gs) ip_receptor->g_protein Activates iloprost Iloprost iloprost->ip_receptor Binds to adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates vasodilation Vasodilation pka->vasodilation Leads to platelet_inhibition Platelet Aggregation Inhibition pka->platelet_inhibition Leads to

Caption: Simplified signaling pathway of Iloprost.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS method provides a robust and reliable approach for the quantification of Iloprost in biological matrices. Its identical chemical nature to the analyte ensures optimal correction for analytical variability, leading to high accuracy and precision. While alternative internal standards like other deuterated prostacyclin analogs can be used, they may not offer the same level of performance due to potential differences in physicochemical properties. The detailed experimental protocol and expected validation performance data provided in this guide serve as a strong foundation for researchers and scientists in the development and implementation of a validated bioanalytical method for Iloprost.

References

Inter-Laboratory Comparison of Iloprost Quantification Using a Deuterated (d4) Internal Standard: A Best Practice Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Iloprost in human plasma, utilizing a deuterated internal standard (Iloprost-d4). The methodologies and data presented are designed to serve as a blueprint for researchers, scientists, and drug development professionals aiming to establish robust and reproducible analytical methods for this potent vasodilator. While actual inter-laboratory comparison data for Iloprost is not publicly available, this guide synthesizes established bioanalytical techniques for similar compounds to propose a comprehensive protocol and illustrative data.

Introduction to Iloprost and the Need for Standardized Quantification

Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension and other vasospastic conditions.[1][2][3][4][5] Accurate and precise quantification of Iloprost in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Iloprost-d4, is the gold standard for compensating for variability in sample preparation and instrument response, thereby ensuring the reliability of the analytical method.

An inter-laboratory comparison is essential to validate the robustness and transferability of an analytical method across different sites, equipment, and operators. This guide outlines the key components of such a comparison for Iloprost quantification.

Iloprost Signaling Pathway

Iloprost exerts its therapeutic effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[1] The key steps in this pathway are illustrated below.

IloprostSignaling cluster_cell Vascular Smooth Muscle Cell / Platelet Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gαs Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to SamplePrepWorkflow Start Start: Plasma Sample Add_IS Add Iloprost-d4 (Internal Standard) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Collect_Supernatant->SPE Wash_SPE Wash SPE Cartridge SPE->Wash_SPE Elute Elute Analyte and IS Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject InterLabComparison Start Centralized Preparation of Standardized Samples Distribute Distribution of Blinded Samples to Participating Laboratories Start->Distribute Lab_Analysis Analysis by Each Laboratory using the Standardized Protocol Distribute->Lab_Analysis Data_Submission Submission of Raw and Processed Data to a Central Body Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Results (e.g., Accuracy, Precision, Bias) Data_Submission->Statistical_Analysis Report Generation of a Comprehensive Comparison Report Statistical_Analysis->Report

References

A Comparative Guide to Assessing the Isotopic Purity of 16-(R)-Iloprost-d4 by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) for the assessment of isotopic purity of 16-(R)-Iloprost-d4. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for their needs.

Introduction

This compound is a deuterated analog of Iloprost, a synthetic prostacyclin (PGI2) analog used in the treatment of pulmonary arterial hypertension. The introduction of deuterium atoms can alter the pharmacokinetic profile of the drug, making the precise determination of isotopic purity a critical aspect of quality control in drug development and manufacturing. This guide focuses on the application of quantitative NMR (qNMR) as a primary method for this assessment and compares it with the orthogonal and highly sensitive LC-MS technique.

Comparative Analysis: NMR vs. LC-MS for Isotopic Purity

The choice between NMR and LC-MS for determining isotopic purity depends on the specific requirements of the analysis, such as the need for high precision, sensitivity, or information about the location of the isotopic labels.

ParameterQuantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation by chromatography followed by mass-to-charge ratio detection.
Primary Use Absolute and relative quantification, structural confirmation.High-sensitivity detection and quantification, impurity profiling.
Accuracy High (can be a primary ratio method).High, but often relies on isotopically labeled standards for best accuracy.
Precision (RSD) Excellent (<1%)Good to Excellent (0.5-5%, can be <0.1% with specialized instruments).
Limit of Quantification (LOQ) ~0.1%<<0.1% (ng/mL to pg/mL range)
Sample Requirement Higher (typically mg)Lower (typically µg to ng)
Analysis Time Longer (minutes to hours per sample)Shorter (minutes per sample)
Information Provided Isotopic purity, position of deuteration, structural integrity.Isotopic distribution (isotopologues), chemical purity.
Strengths - Inherently quantitative without the need for a deuterated standard of the analyte.- Provides structural information.- High precision and accuracy.- Exceptional sensitivity.- High throughput.- Effective for complex mixtures.
Weaknesses - Lower sensitivity.- Requires higher sample concentration.- Potential for signal overlap.- Ionization suppression/enhancement effects.- May require isotopically labeled standards for highest accuracy.

Experimental Protocols

Detailed methodologies for both NMR and LC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.

Protocol 1: Isotopic Purity Assessment by Quantitative NMR (qNMR)

This protocol employs both ¹H and ²H NMR to provide a comprehensive assessment of the isotopic purity of this compound. ¹H NMR is used to quantify the residual, non-deuterated Iloprost, while ²H NMR directly quantifies the deuterated species.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid or dimethyl sulfone of high purity) into an NMR tube.

  • Dissolve the sample and internal standard in a known volume of a suitable non-deuterated solvent (e.g., Chloroform, not deuterated) to allow for the observation of the deuterium signals without a large solvent peak in the ²H spectrum.

2. ¹H qNMR Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons of interest (both analyte and standard). A value of 30-60 seconds is recommended.

  • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

  • Number of Scans (ns): Sufficient scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

3. ²H NMR Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Solvent: Use a non-deuterated solvent.

  • Locking: The experiment is typically run unlocked. Shimming can be performed on the proton signal of the solvent before switching to the deuterium channel.

  • Pulse Sequence: A single-pulse experiment with a calibrated 90° pulse for deuterium.

  • Relaxation Delay (d1): Similar to ¹H NMR, a long relaxation delay is necessary (e.g., 5 times T1).

  • Number of Scans (ns): A higher number of scans will be required compared to ¹H NMR due to the lower gyromagnetic ratio of deuterium.

  • Data Processing: Apply an exponential window function. Manually phase and baseline correct the spectrum.

4. Data Analysis and Calculation:

  • ¹H NMR:

    • Identify a well-resolved signal from a non-deuterated portion of the Iloprost molecule and a signal from the internal standard.

    • Integrate both signals.

    • Calculate the amount of non-deuterated Iloprost relative to the internal standard.

  • ²H NMR:

    • Integrate the signal corresponding to the deuterium atoms in this compound.

    • The isotopic purity can be determined by comparing the integral of the residual proton signal (from ¹H NMR) at the deuterated position with the integral of the deuterium signal (from ²H NMR).

Protocol 2: Isotopic Purity Assessment by LC-MS

This protocol provides a high-sensitivity method for determining the distribution of isotopologues.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create working solutions in the ng/mL to µg/mL range.

2. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for prostaglandin analysis.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to resolve the different isotopologues.

  • Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected masses of Iloprost and its deuterated variants (d0 to d4).

3. Data Analysis and Calculation:

  • Extract the ion chromatograms for each of the expected isotopologues (d0, d1, d2, d3, and d4).

  • Integrate the peak areas for each isotopologue.

  • The isotopic purity is calculated as the peak area of the d4 species divided by the sum of the peak areas of all isotopologues, expressed as a percentage.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR-based assessment of isotopic purity for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh This compound dissolve Dissolve in non-deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh Internal Standard weigh_standard->dissolve h1_nmr Acquire ¹H qNMR Spectrum dissolve->h1_nmr h2_nmr Acquire ²H NMR Spectrum dissolve->h2_nmr process_h1 Process ¹H Spectrum (Phase, Baseline, Integrate) h1_nmr->process_h1 process_h2 Process ²H Spectrum (Phase, Baseline, Integrate) h2_nmr->process_h2 calc_purity Calculate Isotopic Purity process_h1->calc_purity process_h2->calc_purity report Final Isotopic Purity Report calc_purity->report

A Comparative Guide to Deuterated vs. Non-Deuterated Iloprost for In Vitro and In Vivo Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activity of iloprost with the theoretical advantages and prospective analytical approaches for a deuterated version. As a stable synthetic analog of prostacyclin (PGI2), iloprost is a potent vasodilator used in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic diseases.[1][2] The strategic replacement of hydrogen atoms with deuterium—a process known as deuteration—is a common pharmaceutical strategy to improve the metabolic profile of drugs. This guide will delve into the established pharmacology of iloprost and present a framework for the comparative analysis of a hypothetical deuterated counterpart.

Iloprost: Mechanism of Action

Iloprost exerts its primary effects by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3] Binding of iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade that results in vasodilation and the inhibition of platelet aggregation.[2][3] The key steps of this pathway involve the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK) in smooth muscle cells, leading to relaxation and vasodilation.[3] In platelets, PKA activation inhibits platelet activation and aggregation.[3]

While the IP receptor is the primary target, iloprost has also been shown to bind to other prostanoid receptors, such as the prostaglandin EP1 and EP4 receptors, which can contribute to its overall pharmacological profile.[1][4][5]

Iloprost Signaling Pathway

Iloprost_Signaling cluster_cell Vascular Smooth Muscle Cell / Platelet cluster_effects Downstream Effects Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Iloprost signaling cascade leading to vasodilation and platelet inhibition.

Deuteration: A Strategy for Enhanced Pharmacokinetics

Deuteration involves the substitution of one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium. This modification does not typically alter the drug's shape or its affinity for its biological target. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to metabolic breakdown by cytochrome P450 (CYP) enzymes, a phenomenon known as the "kinetic isotope effect."

For iloprost, which is primarily metabolized via β-oxidation of its carboxyl side chain, deuteration at specific sites could potentially slow down its metabolism.[6][7][8] This could lead to:

  • Increased half-life: A longer duration of action in the body.

  • Reduced dosing frequency: Improving patient convenience and compliance.

  • Increased overall drug exposure (AUC): Potentially allowing for lower doses to achieve the same therapeutic effect.

  • Decreased formation of metabolites: Which may or may not have off-target effects.

Comparative Analysis: Deuterated vs. Non-Deuterated Iloprost

A direct comparison between deuterated and non-deuterated iloprost would be essential to confirm these theoretical advantages. The following tables and experimental protocols outline the key assays and data points for such a comparison.

Table 1: Comparative Pharmacokinetic Profile
ParameterNon-Deuterated IloprostDeuterated Iloprost (Hypothetical)
Route of Administration Inhaled, IntravenousInhaled, Intravenous
Protein Binding ~60%[6]To be determined
Metabolism Primarily via β-oxidation to tetranor-iloprost[6][7][8]Expected to be slower due to kinetic isotope effect
Elimination Half-life 20-30 minutes[6]Expected to be longer
Excretion ~68% renal, ~12% fecal[6]To be determined
Table 2: Comparative In Vitro Assay Performance
Assay TypeKey ParametersNon-Deuterated IloprostDeuterated Iloprost (Hypothetical)
Receptor Binding Assay Binding affinity (Ki, IC50) at IP, EP1, EP4 receptorsTo be established as baselineExpected to be similar to non-deuterated form
Functional Assay (cAMP) Potency (EC50) for cAMP productionTo be established as baselineExpected to be similar to non-deuterated form
Metabolic Stability Assay In vitro half-life (t½) in liver microsomes/hepatocytesTo be established as baselineExpected to be longer than non-deuterated form

Experimental Protocols

Receptor Binding Assay

Objective: To determine and compare the binding affinity of deuterated and non-deuterated iloprost for the prostacyclin (IP) receptor.

Methodology:

  • Cell Culture: Use a stable cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize the cells and isolate the cell membranes containing the receptors via centrifugation.

  • Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Iloprost) and varying concentrations of the unlabeled competitor (non-deuterated or deuterated iloprost).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay (cAMP Production)

Objective: To measure and compare the potency of deuterated and non-deuterated iloprost in stimulating the production of cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Culture cells expressing the IP receptor.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of concentrations of either non-deuterated or deuterated iloprost for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).

Metabolic Stability Assay

Objective: To assess the in vitro metabolic stability of deuterated versus non-deuterated iloprost.

Methodology:

  • Incubation: Incubate a known concentration of non-deuterated or deuterated iloprost with human liver microsomes or cryopreserved hepatocytes in the presence of NADPH (for CYP-mediated metabolism) and UGT-cofactors.

  • Time-Course Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k.

Conceptual Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of deuterated and non-deuterated iloprost.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Receptor Binding Assays (Ki at IP, EP receptors) decision Binding & Potency Comparable? Binding->decision Functional Functional Assays (EC50 for cAMP) Functional->decision Metabolism Metabolic Stability (t½ in microsomes) PK_Study Pharmacokinetic Study (t½, AUC, Cmax) Metabolism->PK_Study PD_Model Pharmacodynamic Model (e.g., PAH model) PK_Study->PD_Model conclusion Select Lead Candidate for Further Development PD_Model->conclusion start Deuterated & Non-Deuterated Iloprost Compounds start->Binding start->Functional decision->Metabolism Yes

Caption: Workflow for comparing deuterated and non-deuterated Iloprost.

Conclusion

While direct experimental data on deuterated iloprost is not yet publicly available, the principles of deuteration chemistry suggest a strong potential for improving its pharmacokinetic profile. A systematic comparison using the assays outlined in this guide would be necessary to quantify the benefits. Researchers and drug developers can use this framework to design and execute studies that could lead to a next-generation iloprost with enhanced therapeutic properties, potentially offering improved outcomes and convenience for patients with pulmonary hypertension and related conditions.

References

Performance of 16-(R)-Iloprost-d4 Analysis: A Comparison of Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 16-(R)-Iloprost-d4, a deuterated analog of the synthetic prostacyclin, Iloprost, the choice of mass spectrometry platform is critical for achieving the desired sensitivity, accuracy, and throughput. This guide provides a comparative overview of the performance of two common types of mass spectrometers—triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), specifically the Orbitrap—for the bioanalysis of this compound and its analogs.

The selection of a mass spectrometer is a pivotal decision in the drug development pipeline, influencing the reliability of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While triple quadrupole instruments have long been the gold standard for targeted quantification due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode, HRMS platforms like the Orbitrap offer the advantage of high mass accuracy and full-scan data acquisition, enabling both quantitative and qualitative analysis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of triple quadrupole and Orbitrap mass spectrometers for the quantitative analysis of prostaglandin analogs, which can be extrapolated to the analysis of this compound.

Performance ParameterTriple Quadrupole (e.g., SCIEX QTRAP 5500)High-Resolution MS (e.g., Thermo Scientific Q Exactive)
Linearity (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.25 ng/mL (for Treprostinil)1.0 - 2.0 μg/L (for Metoprolol and its metabolite)
Intra-day Precision (%RSD) 1.16 – 3.34% (for Treprostinil)< 15% (general acceptance criteria)
Inter-day Precision (%RSD) 1.11 – 4.58% (for Treprostinil)< 15% (general acceptance criteria)
Accuracy (% Bias) 92.97 – 107.87% (for Treprostinil)85 - 115% (general acceptance criteria)
Primary Mode of Operation Multiple Reaction Monitoring (MRM)Full Scan with High Resolution
Key Advantages High sensitivity and selectivity for targeted analysis, well-established workflows.High mass accuracy reduces matrix interferences, enables retrospective data analysis, and can be used for both quantitative and qualitative work.
Considerations Limited to pre-selected analytes in MRM mode.May have a slightly higher LLOQ for some applications compared to the most sensitive triple quadrupoles. Data file sizes are larger.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of prostaglandin analogs using both triple quadrupole and high-resolution mass spectrometers.

Sample Preparation (General)

A common sample preparation technique for prostaglandin analogs in biological matrices like plasma or serum is protein precipitation.

  • To 100 µL of plasma/serum sample, add 400 µL of a precipitation solvent. A typical solvent is acetonitrile containing the internal standard (e.g., this compound).

  • Vortex the mixture thoroughly for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (Representative Conditions)

Chromatographic separation is essential to resolve the analyte of interest from matrix components.

  • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration. The total run time is typically between 2 to 5 minutes.

Mass Spectrometry Conditions

Triple Quadrupole (e.g., SCIEX QTRAP 5500)

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte. For Iloprost, negative mode is often used.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, for a related prostaglandin, Treprostinil, the transitions monitored were m/z 389.2 → 331.2 (quantifier) and 389.2 → 143.1 (qualifier).[1]

  • Key Parameters: Optimization of collision energy (CE), declustering potential (DP), and other source parameters is crucial for maximizing sensitivity.

High-Resolution Mass Spectrometry (e.g., Thermo Scientific Q Exactive)

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive or negative mode.

  • Scan Mode: Full scan MS with a high resolution (e.g., 70,000 FWHM at m/z 200). Data-dependent MS/MS (dd-MS2) can be used for confirmation.

  • Mass Range: A typical mass range would be m/z 100-1000.

  • Key Parameters: The Automatic Gain Control (AGC) target and the maximum injection time are critical parameters to optimize for sensitivity and accuracy.

Visualizing Workflows and Pathways

To better understand the processes involved in the analysis and the mechanism of action of Iloprost, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (Plasma/Serum) Protein_Precipitation Protein Precipitation with Internal Standard Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation Mass_Spectrometry Mass Spectrometry LC_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: A generalized experimental workflow for the bioanalysis of this compound.

Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its therapeutic effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[2][3]

iloprost_signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Iloprost Iloprost IP_Receptor Prostacyclin Receptor (IP) Iloprost->IP_Receptor Binds to G_Protein G-protein (Gs) IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: The signaling pathway of Iloprost, leading to its vasodilatory and anti-platelet effects.

References

A Researcher's Guide to the Regulatory Landscape and Application of Deuterated Internal Standards in Bioanalysis: A Focus on 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous field of bioanalysis, the use of appropriate internal standards is paramount to ensure the accuracy, precision, and reliability of quantitative data. This is especially critical in drug development and clinical research, where such data informs crucial decisions. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards like 16-(R)-Iloprost-d4, are widely regarded as the gold standard. This guide provides a comprehensive comparison of deuterated standards with other alternatives, outlines the key regulatory expectations, and presents a typical experimental protocol for the bioanalysis of the prostacyclin analog, Iloprost, using its deuterated counterpart.

Comparison of Internal Standard Performance

The ideal internal standard co-elutes with the analyte and experiences identical ionization effects, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte, differing only in isotopic composition. This makes them superior to structural analogs in most applications.

Parameter Deuterated Standard (e.g., this compound) Structural Analog Standard Supporting Evidence/Rationale
Chromatographic Behavior Co-elutes with the analyte, providing the most accurate compensation for matrix effects at the point of elution.May have different retention times, leading to potential differential matrix effects and less accurate correction.Deuterated standards have nearly identical physicochemical properties to the unlabeled analyte.[1][2]
Ionization Efficiency Experiences the same ionization suppression or enhancement as the analyte due to co-elution.Can exhibit different ionization efficiencies and be affected differently by matrix components, compromising accuracy.The identical chemical structure ensures that the analyte and internal standard are affected similarly by the ionization source conditions.
Extraction Recovery Mirrors the extraction recovery of the analyte with high fidelity.May have different extraction efficiencies due to structural differences, leading to variability.The chemical and physical properties governing extraction are virtually identical between the deuterated standard and the analyte.
Regulatory Acceptance Highly recommended by regulatory bodies like the FDA and EMA for its ability to provide reliable data.Acceptable, but may require more extensive validation to demonstrate its suitability, especially if significant differences in behavior are observed.Regulatory guidelines emphasize the importance of using an internal standard that closely mimics the analyte.[3]
Potential Drawbacks Potential for isotopic exchange (loss of deuterium), although this is rare with stable labeling. Isotopic contribution to the analyte signal must be assessed.May be more readily available and less expensive.Careful selection of the labeling position can minimize the risk of isotopic exchange.

Regulatory Guidelines for Deuterated Standards

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation. While these guidelines do not mandate the use of stable isotope-labeled internal standards, they set a high bar for demonstrating the reliability of an assay, a standard that is often most effectively met by using such standards.

Key regulatory expectations include:

  • Selectivity: The method must be able to differentiate the analyte and internal standard from endogenous components in the matrix.

  • Accuracy and Precision: The assay must be demonstrated to be accurate and precise over the intended concentration range.[3]

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard must be evaluated to ensure it does not compromise the integrity of the results.

  • Stability: The stability of the analyte and internal standard must be thoroughly assessed under various conditions, including in the biological matrix at different storage temperatures and through freeze-thaw cycles.

  • Internal Standard Response: The response of the internal standard should be monitored across all samples in a run. Significant variability may indicate problems with sample processing or instrument performance and must be investigated.

The use of a deuterated internal standard like this compound is considered a best practice as it is most likely to meet these stringent requirements due to its chemical similarity to the analyte.

Experimental Protocol: Quantification of Iloprost in Human Plasma

The following is a typical experimental protocol for the quantification of Iloprost in human plasma using this compound as an internal standard with LC-MS/MS. This protocol should be fully validated in the specific laboratory environment before application to study samples.

1. Materials and Reagents:

  • Iloprost reference standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and quality controls (QCs) on ice.

  • To 100 µL of plasma, add 10 µL of working internal standard solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Iloprost from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MRM Transitions: Optimized parent and product ion transitions for both Iloprost and this compound.

4. Method Validation: The method must be validated according to FDA or EMA guidelines, assessing parameters such as:

  • Selectivity

  • Linearity and range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and precision (intra- and inter-day)

  • Matrix effect

  • Extraction recovery

  • Stability (bench-top, freeze-thaw, long-term)

Diagrams

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation Integrate->Calculate Report Reporting Calculate->Report Signaling_Pathway cluster_Validation Method Validation Parameters cluster_Standard Internal Standard Choice Selectivity Selectivity Accuracy Accuracy Precision Precision Linearity Linearity LLOQ LLOQ Stability Stability MatrixEffect Matrix Effect Deuterated Deuterated (this compound) Deuterated->Selectivity Improves Deuterated->Accuracy Improves Deuterated->Precision Improves Deuterated->MatrixEffect Improves Analog Structural Analog Analog->Selectivity Analog->Accuracy Analog->Precision Analog->MatrixEffect

References

Literature Review: 16-(R)-Iloprost-d4 as an Internal Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 16-(R)-Iloprost-d4 and its application as an internal standard in the quantitative analysis of Iloprost, a synthetic analog of prostacyclin PGI2. Iloprost is utilized in the treatment of pulmonary arterial hypertension and peripheral vascular disease. Accurate quantification of Iloprost in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis to ensure accuracy and precision.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative determination of drugs and their metabolites in biological fluids. However, the accuracy and reliability of LC-MS/MS data can be influenced by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument fluctuations. To compensate for these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow.

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, including its extraction recovery, chromatographic retention, and ionization efficiency. Stable isotope-labeled internal standards, particularly deuterated analogs like this compound, are considered the most suitable choice. These standards are chemically identical to the analyte but have a different mass due to the incorporation of deuterium atoms. This mass difference allows for their distinct detection by the mass spectrometer while ensuring they behave similarly to the analyte throughout the analytical process.

Performance of this compound as an Internal Standard

While a specific, publicly available, validated bioanalytical method detailing the use of this compound for Iloprost quantification could not be identified in the conducted literature search, the principles of using deuterated internal standards are well-established. The performance of such a method would be evaluated based on standard validation parameters as per regulatory guidelines (e.g., FDA, EMA). A hypothetical performance comparison based on typical results for similar prostaglandin analyses is presented below.

Table 1: Hypothetical Performance Comparison of Internal Standards for Iloprost Analysis

ParameterThis compound (Deuterated)Structural Analog (Non-Isotopically Labeled)
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±20%
Precision (% CV) < 15% (< 20% at LLOQ)< 20%
Lower Limit of Quantification (LLOQ) Potentially lower due to reduced variabilityDependent on method sensitivity
Matrix Effect Compensation HighModerate to Low
Extraction Recovery Consistency HighModerate
Chromatographic Co-elution YesMay differ slightly

Experimental Protocols

Although a specific protocol for this compound was not found, a general experimental protocol for the quantification of a prostaglandin analog like Iloprost in human plasma using LC-MS/MS with a deuterated internal standard is provided below. This protocol is a composite based on standard practices in the field.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Thaw frozen human plasma samples and vortex to ensure homogeneity. Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., at 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Acidification: Add 20 µL of 1 M formic acid to each tube to acidify the plasma, which improves the extraction efficiency of acidic drugs like Iloprost. Vortex for 10 seconds.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane, 90:10 v/v).

  • Vortexing and Centrifugation: Vortex the tubes for 5 minutes to ensure thorough mixing. Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient program starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Iloprost and this compound would be determined and optimized. For example:

    • Iloprost: [M-H]⁻ → product ion

    • This compound: [M-H+4]⁻ → product ion

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is acidify Acidify add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data results Concentration Determination data->results

Caption: A typical bioanalytical workflow for the quantification of Iloprost using this compound.

Iloprost Signaling Pathway

Iloprost exerts its therapeutic effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.

Iloprost_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol iloprost Iloprost ip_receptor IP Receptor iloprost->ip_receptor Binds to g_protein Gαs Protein ip_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP ac->camp Converts atp->camp pka Protein Kinase A (PKA) camp->pka Activates vasodilation Vasodilation & Platelet Inhibition pka->vasodilation Leads to

Caption: Simplified signaling pathway of Iloprost via the IP receptor, leading to vasodilation.

Conclusion

The use of a deuterated internal standard such as this compound is indispensable for the accurate and precise quantification of Iloprost in biological matrices by LC-MS/MS. While a specific validated method was not found in the public domain, the established principles of bioanalytical method validation strongly support its utility. A well-validated method using this compound would provide reliable data for critical pharmacokinetic and clinical studies, ultimately contributing to the safer and more effective use of Iloprost in patients. Further research and publication of such a method would be highly beneficial to the scientific community.

Safety Operating Guide

Proper Disposal of 16-(R)-Iloprost-d4: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 16-(R)-Iloprost-d4, a deuterated analog of Iloprost, a potent synthetic prostacyclin (PGI2) analog. Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This compound is typically supplied as a solution in methyl acetate and should be handled with care due to its pharmacological activity and the potential hazards of the solvent.

Pre-Disposal and Handling

Prior to disposal, proper handling and storage are paramount to minimize risk. Personnel should always consult the Safety Data Sheet (SDS) for Iloprost and this compound.[1][2] This compound is intended for research use only and is not for human or veterinary use.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[1][3]

Storage:

  • Store at -20°C in a tightly sealed container.[4]

  • The product is stable for at least two years when stored as recommended.[4]

Hazard Identification and Classification

Understanding the hazards associated with this compound and its solvent is critical for safe disposal. The primary hazards are associated with the solvent, methyl acetate, and the pharmacological activity of Iloprost.

Hazard ClassificationDescriptionSource
Flammable Liquid Highly flammable liquid and vapor (associated with the methyl acetate solvent).[1][5]Safety Data Sheet for Iloprost (in methyl acetate)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][6]Safety Data Sheet for Iloprost
Serious Eye Irritation Causes serious eye irritation.[1][5]Safety Data Sheet for Iloprost
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][5]Safety Data Sheet for Iloprost
Specific Target Organ Toxicity May cause drowsiness or dizziness.[1][5]Safety Data Sheet for Iloprost

Disposal Procedures

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. As deuterium is a stable, non-radioactive isotope, no special precautions are required beyond those for the unlabeled compound.[7] The primary concern for disposal is the potent pharmacological activity of the compound and the flammability of the solvent.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound solution in a dedicated, properly labeled, and sealed container.

    • The container should be compatible with flammable organic solvents.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the following information:

      • "this compound in Methyl Acetate"

      • "Flammable Liquid"

      • "Acutely Toxic"

      • "Reproductive Hazard"

      • Accumulation start date.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, away from sources of ignition, and secondary containment is recommended.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet for Iloprost.

Decontamination of Empty Containers and Labware:

  • Triple rinse the empty container or labware with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste and add it to your this compound waste container.

  • After thorough decontamination, the container or labware can be disposed of as non-hazardous waste, in accordance with institutional policies.

Emergency Procedures

Spills:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

Exposure:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G cluster_handling Initial Handling & Assessment cluster_use Experimental Use cluster_disposal Disposal Pathway A Receive & Store this compound (-20°C) B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Perform Experiment in Well-Ventilated Area (Fume Hood) C->D E Unused/Expired Product D->E F Contaminated Labware (pipette tips, vials) D->F G Collect in Labeled Hazardous Waste Container E->G F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Licensed Hazardous Waste Disposal H->I

Figure 1. Experimental Workflow for this compound Handling and Disposal.

G Start Waste Generated: This compound IsRadioactive Is the Isotope Radioactive? Start->IsRadioactive IsHazardous Is the Compound or Solvent Hazardous? IsRadioactive->IsHazardous No (Deuterium is Stable) RadioactiveWaste Follow Radiation Safety Protocol IsRadioactive->RadioactiveWaste Yes NonHazardous Dispose as General Waste IsHazardous->NonHazardous No HazardousWaste Dispose as Hazardous Chemical Waste IsHazardous->HazardousWaste Yes (Potent Compound & Flammable Solvent)

Figure 2. Disposal Decision Logic for Deuterated Compounds.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 16-(R)-Iloprost-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent synthetic compounds like 16-(R)-Iloprost-d4. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.

This compound is a deuterated stable isotope of 16-(R)-Iloprost, which is a stereoisomer of Iloprost.[1][2][3] Iloprost is a synthetic analog of Prostacyclin (PGI2), a potent inhibitor of platelet aggregation.[1] Due to its pharmacological activity, both the deuterated and non-deuterated forms of this compound should be handled with care to avoid accidental exposure. The safety data for Iloprost indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[4] It is also suspected of damaging fertility or the unborn child.[4]

Hazard Identification and Risk Assessment

A thorough risk assessment is the first step in ensuring safe handling. The primary hazards associated with this compound are detailed in the table below, based on the data for the parent compound, Iloprost.

Hazard ClassificationGHS Hazard Statement
Flammable LiquidsH225: Highly flammable liquid and vapor[4]
Acute Toxicity (Oral)H301: Toxic if swallowed[4]
Acute Toxicity (Dermal)H311: Toxic in contact with skin[4]
Acute Toxicity (Inhalation)H331: Toxic if inhaled[4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[4]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child[4]
Specific Target Organ Toxicity (Single Exposure)H336: May cause drowsiness or dizziness[4]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or latex gloves should be worn. Regularly inspect for and replace any damaged gloves.
Eyes Safety glasses or gogglesProvide a barrier against splashes.[5]
Face Face shieldRecommended when there is a significant risk of splashes.[5]
Body Laboratory coat or gownA flame-retardant lab coat is recommended. For procedures with a high risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Fume hood or approved respiratorAll handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[6]

Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is as important as its selection to prevent contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat/Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Gown Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Figure 1: Standard procedure for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

A clear and concise plan for handling and disposal is essential for the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. The designated work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use appropriate tools (e.g., anti-static spatulas) to handle the solid.

    • Prepare solutions in the fume hood.

  • Experimental Use :

    • Clearly label all containers with the compound name, concentration, and hazard symbols.

    • When transferring solutions, use a pipette or other contained method to avoid splashes.

    • Keep containers sealed when not in use.

  • Spill Management :

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated absorbent into a sealed, labeled waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow for Solution Preparation

Solution_Prep_Workflow A Gather Materials: - this compound - Solvent - Volumetric Flask - Pipettes - PPE B Work Inside a Chemical Fume Hood A->B C Carefully Weigh Solid Compound B->C D Transfer Solid to Volumetric Flask C->D E Add Solvent and Dissolve Completely D->E F Bring to Final Volume with Solvent E->F G Cap and Invert to Mix F->G H Label Flask Clearly G->H

Figure 2: A typical workflow for the safe preparation of a this compound solution.
Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid Waste Collect in a labeled, sealed, and chemically compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Contaminated PPE Disposable gloves, bench paper, and other contaminated items should be placed in a designated hazardous waste container.

Waste Disposal Logical Relationship

Disposal_Logic Start Waste Generated IsSolid Is it solid? Start->IsSolid IsLiquid Is it liquid? Start->IsLiquid IsPPE Is it contaminated PPE? Start->IsPPE SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste LiquidWaste Liquid Hazardous Waste Container IsLiquid->LiquidWaste PPEWaste Contaminated PPE Waste Container IsPPE->PPEWaste Dispose Dispose via Institutional EHS Protocol SolidWaste->Dispose LiquidWaste->Dispose PPEWaste->Dispose

Figure 3: Decision-making process for the proper segregation and disposal of waste.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the compounds you are working with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.